NH2-C4-NH-Boc
Descripción
The exact mass of the compound tert-Butyl N-(4-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68076-36-8 | |
| Record name | tert-butyl N-(4-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to N-(tert-Butoxycarbonyl)-1,4-diaminobutane
An In-depth Examination of a Versatile Chemical Building Block for Pharmaceutical and Materials Science Research
Abstract
N-(tert-Butoxycarbonyl)-1,4-diaminobutane, denoted by the shorthand NH2-C4-NH-Boc, is a mono-protected diamine that serves as a crucial building block in organic synthesis. Its structure, featuring a four-carbon aliphatic chain with a terminal primary amine and a tert-butoxycarbonyl (Boc) protected amine, allows for selective chemical modifications. This guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the development of pharmaceuticals like PROTACs (Proteolysis Targeting Chimeras) and in polymer chemistry.
Chemical Identity and Structure
The molecule specified as this compound is chemically known as tert-butyl N-(4-aminobutyl)carbamate.[1][2] It is also commonly referred to as N-Boc-1,4-diaminobutane, N-Boc-1,4-butanediamine, or mono-Boc-protected putrescine.[3][4] The structure consists of a butane-1,4-diamine (putrescine) core where one of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under basic conditions but can be easily removed with acid, making the molecule an ideal intermediate for sequential chemical reactions.[5]
Molecular Formula: C₉H₂₀N₂O₂[1][3]
SMILES: C(OC(C)(C)C)(=O)NCCCCN[1][6]
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
N-Boc-1,4-diaminobutane is typically a clear, colorless to light yellow liquid at room temperature.[2][3] Its properties are well-documented, making it a reliable reagent in various synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | References |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [2][3] |
| Density | 0.98 - 0.984 g/mL at 20 °C | [3] |
| Boiling Point | 292.8°C at 760 mmHg | [2] |
| Flash Point | 109.0 °C (closed cup) | [2] |
| Refractive Index (n20/D) | 1.460 | [3] |
| Storage Conditions | 2 - 8 °C, Sealed in dry, dark place | [3][6] |
Table 2: Spectroscopic Data (¹H NMR)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 4.75 ppm | bs | 1H | NH CO | [7] |
| 3.06 ppm | q | 2H | CH₂ NHCO | [7] |
| 2.65 ppm | t | 2H | CH₂ NH₂ | [7] |
| 1.40-1.49 ppm | m | 4H | NHCH₂CH₂CH₂ CH₂NH₂ | [7] |
| 1.37 ppm | s | 9H | C(CH₃ )₃ | [7] |
| 1.29 ppm | s | 2H | NH₂ | [7] |
| Note: ¹H NMR data is based on a literature report in CDCl₃ at 300 MHz. Actual shifts may vary based on solvent and instrument. |
Synthesis and Experimental Protocols
The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection.[8] A common and effective strategy involves using a large excess of the diamine relative to the Boc-anhydride (Boc₂O) to statistically favor mono-protection. Another reported method involves the selective protonation of one amine group with an acid like HCl, followed by the addition of Boc₂O.[9]
Detailed Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane
This protocol is adapted from a general procedure for the mono-protection of diamines.[7]
Materials:
-
1,4-Diaminobutane (putrescine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Procedure:
-
Dissolve a significant molar excess of 1,4-diaminobutane (e.g., 6.5 equivalents) in anhydrous dichloromethane (DCM).
-
Separately, prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.
-
With vigorous stirring at room temperature, add the Boc₂O solution dropwise to the diamine solution over several hours (e.g., 6 hours) using a syringe pump. This slow addition is critical to minimize the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to stir overnight (approximately 16 hours) at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in cold deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (e.g., 4 times).
-
Combine the organic extracts and wash them sequentially with deionized water and then with a saturated NaCl solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, which should be a colorless to yellowish oil.[7]
Purification: If necessary, the product can be purified by flash column chromatography on silica gel. Despite concerns about the acid lability of the Boc group, it is generally stable to standard silica gel chromatography.[7]
Logical and Experimental Workflows
Synthesis Workflow
The synthesis of N-Boc-1,4-diaminobutane relies on controlling the stoichiometry to favor the mono-protected product over the di-protected byproduct.
Caption: Synthetic workflow for mono-Boc protection of 1,4-diaminobutane.
Applications in Research and Drug Development
N-Boc-1,4-diaminobutane is a versatile building block with broad applications in medicinal chemistry and materials science.[3]
-
Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its bifunctional nature, with one amine ready for coupling and the other protected for later use, is highly valuable.
-
PROTAC Linkers: It is explicitly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[2] The C4 alkyl chain of this compound serves as a component of the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[2]
-
Peptide and Polyamide Synthesis: The free amine can be coupled with amino acids or other monomers. After the coupling reaction, the Boc group is removed under acidic conditions, revealing a new primary amine that can be further elongated, making it useful in the synthesis of peptides, polyamides, and other complex molecules.[3]
-
Polymer Chemistry: It serves as a building block in the creation of specialty polymers, where the amine functionalities can be used to create materials with tailored properties such as enhanced flexibility or thermal stability.[3]
PROTAC Assembly Workflow
The diagram below illustrates the logical flow of using this compound as a linker in the assembly of a PROTAC molecule.
Caption: Logical workflow for the use of this compound in PROTAC synthesis.
Conclusion
N-(tert-Butoxycarbonyl)-1,4-diaminobutane is a foundational reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward, yet elegant, structure provides a reliable platform for the controlled, sequential assembly of complex molecules. The robust protocols for its synthesis and its critical role in cutting-edge applications, such as PROTAC development, underscore its importance as a versatile chemical tool. This guide has summarized the core technical information required for its effective use, providing researchers with the foundational knowledge to incorporate this valuable building block into their synthetic programs.
References
- 1. tert-butyl N-(4-aminobutyl)carbamate [stenutz.eu]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to NH2-C4-NH-Boc: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility of NH2-C4-NH-Boc, a versatile linker molecule frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical compounds.[1][2][3] The information presented herein is intended to support researchers and scientists in drug development and related fields.
Core Chemical Properties
This compound, also known by its systematic IUPAC name tert-butyl (4-aminobutyl)carbamate, is a mono-Boc-protected 1,4-diaminobutane. This bifunctional molecule possesses a free primary amine and a carbamate-protected primary amine, making it a valuable building block in multi-step organic synthesis.[3] The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions.[4]
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Synonyms | N-Boc-1,4-diaminobutane, tert-butyl N-(4-aminobutyl)carbamate, N-(4-Aminobutyl)carbamic acid tert-butyl ester, N-Boc-1,4-butanediamine | |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][5] |
| Molecular Weight | 188.27 g/mol | [1][5] |
| Appearance | Clear colourless viscous liquid | [6] |
| Density | 0.984 g/mL at 20 °C | [6][7] |
| Boiling Point | 292.872 °C at 760 mmHg | [7] |
| Flash Point | 109 °C | [7][8] |
| Refractive Index | n20/D 1.460 | [7] |
Solubility Profile
The solubility of this compound in various common laboratory solvents is a critical parameter for its application in synthesis and biological assays. The following table outlines its solubility, with quantitative data where available. It is important to note that for some solvents, sonication may be recommended to aid dissolution.[1]
| Solvent | Solubility | Concentration (Molar) | Notes | Source |
| Water | 100 mg/mL | 531.15 mM | Sonication is recommended. | [1] |
| 4.42 mg/mL | 0.0235 mol/L | Calculated based on LogS of -1.63. | [9] | |
| DMSO | 100 mg/mL | 531.15 mM | Sonication is recommended. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 13.28 mM | Results in a clear solution. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | 13.28 mM | Results in a clear solution. | [2] |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general workflow can be established based on standard laboratory practices for Boc-protected amines. The following is a generalized protocol for assessing solubility.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.
-
-
Separation of Undissolved Solute:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended to obtain a clear, saturated solution.
-
-
Quantification of Dissolved Solute:
-
Dilute the saturated solution to a concentration within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
The following diagram illustrates a general workflow for such a solubility determination experiment.
Caption: General experimental workflow for determining the solubility of a chemical compound.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7] Store the compound in a dry, dark place at room temperature for short-term use.[6] For long-term storage, it is recommended to keep the pure form at -20°C for up to three years or in solvent at -80°C for up to one year.[1]
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 68076-36-8[tert-Butyl (4-aminobutyl)carbamate]- Acmec Biochemical [acmec.com.cn]
- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 7. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]
- 8. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 9. This compound | Amines | Ambeed.com [ambeed.com]
Synthesis of tert-butyl (4-aminobutyl)carbamate: A Technical Guide
Introduction
Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] As a mono-protected diamine, it enables selective functionalization of one amino group while the other remains available for further reactions. This bifunctionality makes it an invaluable intermediate in the preparation of pharmacologically active compounds, including spermidine analogues and PROTAC (Proteolysis Targeting Chimera) linkers, as well as in the synthesis of specialized polymers.[1][2][3] This technical guide provides an in-depth overview of the primary synthesis pathways for tert-butyl (4-aminobutyl)carbamate, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Synthesis Pathways
The most common and direct route to tert-butyl (4-aminobutyl)carbamate involves the selective mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O). The key challenge in this synthesis is to control the reaction to favor the formation of the mono-protected product over the di-protected byproduct. Several strategies have been developed to achieve this, primarily by manipulating the stoichiometry of the reactants and the reaction conditions.
The general reaction is as follows:
Core Synthesis Workflow
Figure 1. A generalized experimental workflow for the synthesis of tert-butyl (4-aminobutyl)carbamate.
Comparative Analysis of Synthesis Protocols
The following tables summarize quantitative data from various reported experimental protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate. These protocols primarily differ in their use of a base, stoichiometry, and reaction temperature.
| Protocol | 1,4-Diaminobutane (Equivalents) | Di-tert-butyl dicarbonate (Equivalents) | Solvent | Base (Equivalents) | Reaction Time (h) | Yield (%) | Reference |
| Protocol 1 | 10 | 1 | Dichloromethane | N,N-Diisopropylethylamine (DIEA) (10) | 12 | 80 | [4] |
| Protocol 2 | 1 | 1 | Dichloromethane | None | 12 | 79.36 | [4] |
| Protocol 3 | 10 | 1 | Dichloromethane | None | 16 | 65 | [5] |
| Protocol 4 | 5 | 1 | Dichloromethane | None | 16 | Not specified | [6] |
Table 1. Comparison of reaction conditions and yields for the synthesis of tert-butyl (4-aminobutyl)carbamate.
Detailed Experimental Protocols
Protocol 1: Synthesis with DIEA as a Base
This protocol utilizes N,N-diisopropylethylamine (DIEA) as a non-nucleophilic base.
Methodology:
-
Dissolve 4.0 g (45 mmol) of 1,4-diaminobutane in 100 mL of dichloromethane in a flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Add 5.8 g (45 mmol) of N,N-diisopropylethylamine (DIEA) to the cooled solution and stir until homogeneous.
-
Slowly add a solution of 0.9 g (4.5 mmol) of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to proceed for 12 hours with continuous stirring.
-
After the reaction is complete, perform a liquid-liquid extraction on the reaction mixture three times using dichloromethane.
-
Wash the combined organic layers three times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the final product.[4]
Reported Yield: 80%[4]
Protocol 2: Synthesis without Base at Room Temperature
This method is a straightforward approach that does not require a base or cooling.
Methodology:
-
In a 250 mL round-bottom flask, dissolve 5 g (56.72 mmol) of 1,4-diaminobutane in 50 mL of dichloromethane.
-
At room temperature, slowly add a solution of 15.95 g (56.72 mmol) of di-tert-butyl dicarbonate in 50 mL of dichloromethane to the flask.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Following the reaction, wash the dichloromethane solution three times with 300 mL of 0.1 M hydrochloric acid, three times with 300 mL of 5% sodium bicarbonate solution, and three times with 300 mL of saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a transparent liquid.[4]
Reported Yield: 79.36%[4]
Protocol 3: Synthesis with Excess Diamine
This protocol employs a significant excess of 1,4-diaminobutane to favor mono-protection.
Methodology:
-
To a solution of 5 g (56.7 mmol, 10 eq.) of 1,4-diaminobutane in 62.5 mL of dichloromethane, add a solution of 1.238 g (5.67 mmol, 1 eq.) of di-tert-butyl dicarbonate in 62.5 mL of dichloromethane through a dropping funnel.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the resulting suspension and evaporate the filtrate under vacuum.
-
Wash the oily residue with brine and extract with ethyl acetate to remove the excess diamine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate under vacuum to yield the title compound as a colorless oil.[5]
Reported Yield: 65%[5]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 4.77 (s, 1H), 3.07 (t, J = 6.0 Hz, 2H), 2.66 (t, J = 6.6 Hz, 2H), 1.52–1.42 (m, 4H), 1.39 (s, 9H), 1.09 (s, 2H).[5]
-
¹³C NMR (75 MHz, CDCl₃) δ: 155.88, 78.41, 41.51, 40.09, 30.59, 28.17, 27.19.[5]
-
HRMS (ESI-Q-TOF): m/z [M + H]⁺ calcd for C₉H₂₀N₂O₂: 189.1597; found: 189.1597.[5]
Synthesis Pathway Diagram
Figure 2. Reaction scheme for the mono-Boc protection of 1,4-diaminobutane.
Conclusion
The synthesis of tert-butyl (4-aminobutyl)carbamate is a well-established process, with the mono-protection of 1,4-diaminobutane being the most prevalent method. The choice of protocol may depend on the desired scale, purity requirements, and available resources. Using a large excess of the diamine is a common strategy to maximize the yield of the mono-protected product and simplify purification. The protocols provided herein offer robust starting points for researchers and professionals in drug development and chemical synthesis. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity of this versatile synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3.2.5. tert-Butyl (4-aminobutyl) carbamate (17) [bio-protocol.org]
- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
N-Boc-1,4-Diaminobutane: A Technical Guide to its Role as a Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1,4-diaminobutane, also known as tert-butyl N-(4-aminobutyl)carbamate, is not a pharmacologically active agent with a mechanism of action in the traditional sense. Instead, it is a critical bifunctional building block and linker molecule extensively utilized in medicinal chemistry and drug development. Its "mechanism of action" lies in its chemical utility, enabling the strategic and selective synthesis of complex bioactive molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of its two primary amine functionalities allows for a controlled, stepwise approach to molecular assembly. This technical guide elucidates the chemical principles behind the use of N-Boc-1,4-diaminobutane, provides examples of its application in the synthesis of bioactive compounds, details relevant experimental protocols, and illustrates synthetic workflows.
The Chemical "Mechanism of Action": A Tale of Selective Reactivity
The core utility of N-Boc-1,4-diaminobutane stems from the differential reactivity of its two amine groups. The Boc group, being sterically bulky and electron-withdrawing, effectively "masks" one of the primary amines, rendering it unreactive to many standard coupling reactions. This leaves the terminal, unprotected primary amine available for a wide range of chemical transformations, including amidation, alkylation, and sulfonylation.
Once the desired chemical modification has been achieved at the free amine, the Boc protecting group can be readily removed under acidic conditions. This deprotection step reveals the second primary amine, which can then undergo further functionalization. This two-step process allows for the precise introduction of a 1,4-diaminobutane linker between two different molecular entities, a common strategy in the design of various therapeutic agents and chemical probes.
The logical workflow of utilizing N-Boc-1,4-diaminobutane in a synthesis is depicted below:
Caption: General workflow for the use of N-Boc-1,4-diaminobutane.
Applications in the Synthesis of Bioactive Compounds
The 1,4-diaminobutane linker provided by this reagent is a common structural motif in a variety of biologically active molecules, where it can serve as a spacer to correctly position pharmacophores for optimal interaction with their biological targets.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases. Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. N-Boc-1,4-diaminobutane is an ideal reagent for introducing the linker region in certain classes of HDAC inhibitors.
While not always explicitly stated as the starting material, the resulting structures in several studies are consistent with the use of a mono-protected 1,4-diaminobutane. For instance, the synthesis of novel salicylamide-based HDAC inhibitors has been reported, featuring a 4-aminobutyl linker.
Table 1: Inhibitory Activity of a Salicylamide-Based HDAC Inhibitor (Compound 5) Synthesized with a 4-Aminobutyl Linker [1]
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 22.2 |
| HDAC2 | 27.3 |
| HDAC3 | 7.9 |
Data from Kim et al., 2022. The synthesis of compound 5 involves a 4-aminobutyl linker attached to an aniline, a structure derivable from N-Boc-1,4-diaminobutane.[1]
Spermidine and Spermine Analogues
N-Boc-1,4-diaminobutane is a key starting material in the synthesis of spermidine and spermine analogues.[2] These polyamines are essential for cell growth and proliferation, and their analogues are investigated as potential anticancer and antiparasitic agents. The use of N-Boc-1,4-diaminobutane allows for the systematic modification of the polyamine backbone to probe structure-activity relationships.
PET Radioligands
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. N-Boc-1,4-diaminobutane can be used to introduce a linker between a targeting moiety and a chelating agent for a radionuclide, or as part of the pharmacophore itself.
Experimental Protocols
The utility of N-Boc-1,4-diaminobutane is critically dependent on the reliable execution of protection and deprotection steps. Below are representative protocols for these key transformations.
General Protocol for N-Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the other functional groups in the molecule.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine is often obtained as a TFA salt and can be used directly or neutralized with a base.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring for completion.
-
Concentrate the reaction mixture under reduced pressure.
-
The product is typically precipitated as the hydrochloride salt by the addition of a non-polar solvent like diethyl ether.
The workflow for Boc deprotection can be visualized as follows:
Caption: A typical experimental workflow for Boc deprotection.
General Protocol for Amide Coupling with the Free Amine
Once the Boc group is in place, the free amine of N-Boc-1,4-diaminobutane can be acylated to form an amide bond.
-
Dissolve the carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., EDC, HATU; ~1.1 equivalents) and a base (e.g., DIPEA; ~2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-1,4-diaminobutane (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
Conclusion
N-Boc-1,4-diaminobutane is a cornerstone reagent in the synthesis of complex organic molecules for pharmaceutical and research applications. Its "mechanism of action" is a testament to the power of protecting group chemistry, allowing for the selective functionalization of a bifunctional linker. This enables the precise construction of molecules with desired biological activities, from anticancer agents to advanced imaging probes. A thorough understanding of its chemical properties and the protocols for its use is essential for researchers and scientists in the field of drug discovery and development.
References
The Linchpin of Degradation: A Technical Guide to the Role of Alkyl Linkers in PROTAC Design
Whitepaper | December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While significant focus is placed on ligand discovery, the linker is far from a passive spacer. Its composition, length, and flexibility are paramount in dictating the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency and selectivity of protein degradation.
This technical guide focuses on the role of a fundamental class of linkers derived from simple alkyl diamines, exemplified by N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc). We will dissect its structural importance, provide quantitative data from a well-characterized BET-degrading PROTAC, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.
The Role of the this compound Linker Component
The N-Boc-1,4-diaminobutane is a quintessential building block for constructing flexible, alkyl-based linkers in PROTACs. Its primary roles are:
-
Spatial Orientation and Distance: The four-carbon (C4) alkyl chain provides a defined length and significant conformational flexibility. This allows the two ligands of the PROTAC to adopt an optimal orientation to simultaneously engage the POI and the E3 ligase. An appropriate linker length is crucial; a linker that is too short may cause steric clashes, while one that is too long may fail to induce productive ubiquitination due to an unstable ternary complex.[1]
-
Synthetic Tractability: As a bifunctional building block, it offers a straightforward synthetic handle. The Boc-protected amine allows for selective, directional coupling to either the POI ligand or the E3 ligase ligand. The free amine can then be deprotected to complete the synthesis by coupling the second ligand, making it a versatile component for building PROTAC libraries.
-
Modulation of Physicochemical Properties: Alkyl chains are generally lipophilic, which can influence the PROTAC's overall solubility, cell permeability, and metabolic stability.[2] While simple alkyl chains are common, they are often integrated with more hydrophilic moieties like polyethylene glycol (PEG) to balance these properties.
The general mechanism by which a PROTAC utilizing such a linker operates is depicted below.
Case Study: ARV-771, a BET-Degrading PROTAC
ARV-771 is a potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[3][4][5] It is composed of a BET inhibitor, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. Its design showcases the principles of using a flexible linker to achieve potent degradation.
Quantitative Data for ARV-771
The following tables summarize the key quantitative metrics for ARV-771, demonstrating its high-affinity binding and potent degradation activity.
Table 1: Binding Affinity of ARV-771 for BET Bromodomains
| Target Bromodomain | Binding Affinity (Kd) in nM |
|---|---|
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Data sourced from MedchemExpress.[6]
Table 2: Degradation Potency of ARV-771
| Target Proteins | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| BRD2, BRD3, BRD4 | 22Rv1 | < 5 | > 95 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are critical indicators of PROTAC efficacy. Data sourced from Raina, K., et al. (2016) and Cayman Chemical.[3][5]
Experimental Protocols
The generation of reliable quantitative data for PROTACs requires robust experimental methodologies. Below are detailed protocols for a representative synthesis and the key assays used to characterize PROTACs like ARV-771.
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process involving the sequential coupling of the three components. The workflow below illustrates a general strategy for coupling a POI ligand and an E3 ligase ligand using a linker building block like N-Boc-1,4-diaminobutane.
Protocol: Western Blot for Protein Degradation (DC50 Determination)
Western blotting is the gold standard for quantifying the reduction in cellular protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC (e.g., ARV-771) in culture medium, typically ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions for a fixed duration (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log-concentration of the PROTAC and fit a dose-response curve to calculate the DC50 and Dmax values.
-
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity (Kd Determination)
SPR is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (Kd) of binary (PROTAC-protein) and ternary complex formation in real-time.[7][8]
-
Assay Preparation:
-
Immobilize a high-purity, biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip. This setup allows for the analysis of multiple PROTACs and target proteins with a single chip.[8]
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Prepare the target protein (e.g., purified BRD4 bromodomain) at a constant, near-saturating concentration for ternary complex analysis.
-
-
Binary Binding Analysis (PROTAC to E3 Ligase):
-
Inject the PROTAC dilution series over the immobilized E3 ligase surface.
-
Measure the association and dissociation phases for each concentration.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kon, koff, and calculate the binary Kd (Kd = koff/kon).[8]
-
-
Ternary Complex Analysis (Target-PROTAC to E3 Ligase):
-
Pre-incubate each concentration of the PROTAC dilution series with a constant, saturating concentration of the target protein (e.g., BRD4).
-
Inject this mixture over the immobilized E3 ligase surface.
-
Measure the association and dissociation kinetics as before.
-
Fitting this data provides the ternary Kd. The ratio of the binary Kd to the ternary Kd gives the cooperativity factor (alpha), an important measure of ternary complex stability.[7][8]
-
Biological Context: BET Protein Signaling Pathway
ARV-771 targets BET proteins, particularly BRD4, which are crucial epigenetic readers that regulate the transcription of key oncogenes. BRD4 binds to acetylated histones at promoters and super-enhancers, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action phosphorylates RNA Polymerase II, driving the expression of target genes like MYC, which is critical for cell proliferation and survival in many cancers. By degrading BRD4, PROTACs like ARV-771 effectively shut down this oncogenic signaling pathway.
Conclusion
The linker component of a PROTAC, exemplified by simple building blocks like N-Boc-1,4-diaminobutane, is a critical design element that governs the ultimate success of the degrader molecule. Its length and flexibility are key determinants in forming a productive ternary complex, leading to efficient protein degradation. As demonstrated with the BET degrader ARV-771, a well-designed linker enables potent, sub-nanomolar degradation of target proteins, shutting down oncogenic signaling pathways and providing a powerful therapeutic strategy. The continued rational design of linkers, informed by robust quantitative assays and structural biology, will be essential for unlocking the full potential of targeted protein degradation.
References
- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pnas.org [pnas.org]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the NH2-C4-NH-Boc Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NH2-C4-NH-Boc linker, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document details its structure, physicochemical properties, and application in the synthesis of potent and selective protein degraders, with a focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins.
Introduction to the this compound Linker
The this compound linker, also known as tert-butyl (4-aminobutyl)carbamate, is a bifunctional molecule featuring a four-carbon alkyl chain.[1][2] One terminus is a primary amine, while the other is a Boc-protected amine. This structure allows for sequential and controlled conjugation to a warhead (targeting a protein of interest) and an E3 ligase ligand, forming a heterobifunctional PROTAC.[3] The C4 alkyl chain provides a degree of flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[4]
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Classification | Alkyl/ether PROTAC linker |
Role in Targeted Protein Degradation: The PROTAC Mechanism
PROTACs are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. The this compound linker is a critical component in the assembly of these molecular degraders.
The general mechanism of action for a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands connected by the linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.
Application in BRD4 Degradation
The this compound linker has been successfully employed in the synthesis of PROTACs targeting the BET family of proteins, particularly BRD4 and BRD2.[5] BRD4 is a transcriptional coactivator that plays a crucial role in the expression of key oncogenes, such as c-Myc, making it a prime target for cancer therapy.[1][6]
A notable example is "compound 15" from the work of Jiang F, et al., which is a potent and selective degrader of BRD4 and BRD2.[5] This PROTAC utilizes a benzo[cd]indole-2-one-based BET inhibitor as the warhead, a thalidomide derivative as the E3 ligase (Cereblon) ligand, and is connected via a C4 alkylamide linker derived from this compound.[2][5]
Quantitative Data Summary for a Representative BRD4 Degrader (Compound 15)
| Parameter | Cell Line | Value |
| BRD4 Degradation DC50 | MV4-11 | Potent (nM range) |
| BRD2 Degradation DC50 | MV4-11 | Potent (nM range) |
| BRD3 Degradation | MV4-11 | Less effective |
| Anti-proliferative IC50 | MV4-11 | Potent (nM range) |
| Note: Specific numerical values from the primary literature by Jiang F, et al. require access to the full-text article. The data presented here is a qualitative summary based on the abstract.[5] |
BRD4 Signaling Pathway and the Impact of Degradation
BRD4 plays a pivotal role in regulating gene transcription, particularly of genes involved in cell cycle progression and proliferation, such as c-Myc.[1][7] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. The degradation of BRD4 by a PROTAC disrupts this entire process, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and for the subsequent evaluation of its protein degradation activity.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step synthesis of a BRD4 degrader using a carboxylic acid-functionalized BET inhibitor (Warhead-COOH), the this compound linker, and an amine-functionalized E3 ligase ligand (E3-NH2), such as a pomalidomide derivative.
Step 1: Amide Coupling of Warhead to Linker
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 3: Amide Coupling of Linker-Warhead to E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir for 15-30 minutes at room temperature.
-
Add the deprotected linker-warhead intermediate from Step 2 to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: BRD4 Degradation Assay by Western Blot This protocol describes how to assess the degradation of BRD4 in a cancer cell line (e.g., MV4-11) following treatment with the synthesized PROTAC.[8][9][10][11]
-
Cell Culture and Seeding: Culture MV4-11 cells in appropriate media and seed them in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration and time point.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Conclusion
The this compound linker is a versatile and effective building block for the synthesis of PROTACs. Its simple alkyl structure provides the necessary flexibility for efficient ternary complex formation, leading to potent and selective protein degradation. As demonstrated by its application in the development of BRD4 degraders, this linker contributes to the creation of powerful chemical tools and potential therapeutics for cancer and other diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own PROTACs incorporating this valuable linker.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 5. Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: NH2-C4-NH-Boc (tert-Butyl (4-aminobutyl)carbamate) in Drug Discovery
CAS Number: 68076-36-8
Chemical Formula: C₉H₂₀N₂O₂
Molecular Weight: 188.27 g/mol
This technical guide provides an in-depth overview of tert-butyl (4-aminobutyl)carbamate, a versatile bifunctional linker widely utilized in medicinal chemistry and drug development. Primarily employed as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound offers a flexible four-carbon spacer, enabling the strategic design of novel therapeutics aimed at targeted protein degradation.
Physicochemical Properties
This compound, also known by various synonyms including N-Boc-1,4-diaminobutane and tert-Butyl N-(4-aminobutyl)carbamate, is a clear, colorless to light yellow viscous liquid at room temperature.[1][2][3] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow viscous liquid | [2][3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [4] |
| Molecular Weight | 188.27 g/mol | [4][5] |
| Density | 0.984 g/mL at 20 °C | [2] |
| Boiling Point | 292.9 ± 23.0 °C (Predicted) | [3] |
| Flash Point | 109 °C | [3] |
| Refractive Index | n20/D 1.460 | [3] |
| Solubility | Chloroform, DMSO, Methanol | [3] |
| Purity | ≥97% | [5] |
Role in Targeted Protein Degradation: PROTACs
tert-Butyl (4-aminobutyl)carbamate is a key component in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three main parts:
-
A "warhead" that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.
The NH2-C4-NH-Boc serves as a precursor to the linker component. The Boc (tert-butoxycarbonyl) protecting group allows for the selective functionalization of one amine group, while the other remains available for coupling to either the warhead or the E3 ligase ligand. The four-carbon chain provides spatial separation, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Application Example: Synthesis of an IRAK4-Targeting PROTAC
A notable application of a C4-diamine linker derived from this compound is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a crucial kinase in inflammatory signaling pathways and a therapeutic target for various autoimmune diseases and cancers. The following sections detail the synthesis and biological evaluation of an IRAK4-targeting PROTAC, referred to as Compound 9 in the cited literature.[2]
Experimental Workflow: Synthesis and Evaluation of an IRAK4 PROTAC
The development of an IRAK4-targeting PROTAC involves a multi-step process, from the synthesis of the individual components to the biological evaluation of the final compound.
Caption: General workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of IRAK4-targeting PROTACs as described by Sun et al., 2021.[2]
-
Boc Deprotection of tert-Butyl (4-aminobutyl)carbamate:
-
Dissolve tert-butyl (4-aminobutyl)carbamate in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected diamine.
-
-
Nucleophilic Aromatic Substitution:
-
React the resulting 1,4-diaminobutane with a fluoro-substituted thalidomide analogue (e.g., 4-fluorothalidomide) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.
-
The remaining primary amine of the linker is then available for coupling with the IRAK4 inhibitor "warhead".
-
-
To a solution of the IRAK4 inhibitor containing a carboxylic acid moiety, add the pomalidomide-linker intermediate.
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
-
The reaction is typically performed in an inert solvent like DMF at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the crude product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final IRAK4 PROTAC.
-
Cell Culture and Treatment:
-
Culture human B-cell lymphoma cell lines (e.g., OCI-LY10, TMD8) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for IRAK4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of IRAK4 degradation relative to the loading control.
-
Conclusion
tert-Butyl (4-aminobutyl)carbamate (CAS 68076-36-8) is a fundamental building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward application as a flexible C4 linker in the synthesis of PROTACs allows for the rational design of molecules capable of selectively eliminating pathogenic proteins. The example of its use in the development of IRAK4 degraders highlights its utility in creating potent and specific therapeutic candidates for a range of diseases. This guide provides researchers and drug development professionals with a comprehensive overview of its properties, applications, and relevant experimental methodologies.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-1,4-diaminobutane: A Comprehensive Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Boc-1,4-diaminobutane (tert-butyl N-(4-aminobutyl)carbamate), a critical building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its properties, synthesis, and applications, offering a valuable resource for laboratory use.
N-Boc-1,4-diaminobutane is a mono-protected diamine that serves as a versatile intermediate in a wide range of chemical syntheses.[1] Its unique structure, featuring one free primary amine and one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective chemical modifications, making it an invaluable tool in the construction of complex molecules.[2]
Core Applications and Significance
The primary utility of N-Boc-1,4-diaminobutane lies in its role as a precursor in the synthesis of pharmacologically active compounds, including its use in the preparation of spermidine analogues and as a C4-spacer.[3] It is a key component in peptide synthesis, where the Boc group serves to protect the amine functionality during coupling reactions.[2] Furthermore, its application extends to the development of PROTACs (Proteolysis Targeting Chimeras), where it can function as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[4] In materials science, it is employed in the production of specialty polymers, contributing to enhanced flexibility and thermal stability.[2]
Physical and Chemical Properties
N-Boc-1,4-diaminobutane is typically a clear, colorless to light yellow viscous liquid at room temperature.[2][5] It is important to note that while it is a liquid, it has been observed to solidify or crystallize over time, particularly after synthesis and purification.[6] The compound is air and light sensitive and should be stored under an inert gas in a cool, dark place, with recommended storage temperatures between 2-8°C or at room temperature.[2][7] It is incompatible with strong oxidizing agents.[3]
Table 1: Physical Properties of N-Boc-1,4-diaminobutane
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 188.27 g/mol | |
| Appearance | Clear colorless to light yellow viscous liquid | [2][5] |
| Density | 0.984 g/mL at 20 °C | |
| Refractive Index | n20/D 1.460 | |
| Boiling Point | 292.8 °C at 760 mmHg | [4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Vapor Pressure | 0.00179 mmHg at 25°C | [8] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 68076-36-8 | |
| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate | [3] |
| Synonyms | N-(tert-Butoxycarbonyl)-1,4-diaminobutane, N-Boc-1,4-butanediamine, tert-Butyl 4-aminobutylcarbamate | [3] |
| InChI Key | ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)NCCCCN | [3] |
Experimental Protocols
The synthesis of N-Boc-1,4-diaminobutane is a common procedure in organic chemistry laboratories. The mono-protection of a symmetrical diamine like 1,4-diaminobutane can be challenging due to the potential for di-substitution. The following protocol is a synthesized method based on literature procedures.[5][6][9]
Synthesis of N-Boc-1,4-diaminobutane
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane. The large excess of the diamine is crucial to favor the formation of the mono-Boc protected product over the di-Boc protected byproduct.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane. Slowly add the Boc₂O solution to the vigorously stirred solution of 1,4-diaminobutane at room temperature over a period of several hours. A slow addition rate helps to minimize the formation of the di-substituted product.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 8:2:0.2).[5]
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add cold deionized water to the residue. The di-Boc protected byproduct, N,N'-di-Boc-1,4-diaminobutane, is insoluble in water and will precipitate out.[6]
-
Filter the mixture to remove the precipitated di-Boc byproduct.
-
Transfer the aqueous filtrate to a separatory funnel and extract the desired N-Boc-1,4-diaminobutane with dichloromethane or ethyl acetate multiple times.
-
Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product as a colorless to yellowish oil.
-
Further purification, if necessary, can be performed using column chromatography on silica gel. Despite the acid-labile nature of the Boc group, it is generally stable to silica gel chromatography.[9]
-
Visualizing Synthetic Utility
The following diagrams illustrate the general synthetic scheme for N-Boc-1,4-diaminobutane and its application as a linker in the conceptual design of a PROTAC.
Caption: Synthetic scheme for the preparation of N-Boc-1,4-diaminobutane.
Caption: Conceptual role of N-Boc-1,4-diaminobutane as a linker in a PROTAC.
Safety Information
N-Boc-1,4-diaminobutane is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. N-Boc-1,4-丁二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]
- 9. Reddit - The heart of the internet [reddit.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[3]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the versatile alkyl linker, NH2-C4-NH-Boc (N-Boc-1,4-diaminobutane). This C4 amine linker offers a balance of flexibility and length, making it a suitable choice for initial PROTAC design and optimization.[4][5] We will focus on the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using the established BRD4 inhibitor JQ1 as the POI-binding ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.
Signaling Pathway: BRD4-Mediated Transcription
BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated lysine residues on histones, particularly at super-enhancers and promoters, and recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA polymerase II, promoting the transcriptional elongation of target genes, including the proto-oncogene c-MYC.[4][6] Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive therapeutic target. PROTAC-mediated degradation of BRD4 has demonstrated potent anti-cancer activity by effectively ablating both the scaffolding and transcriptional activation functions of the protein.[7]
Caption: BRD4 signaling pathway in transcriptional regulation.
Experimental Workflow: PROTAC Synthesis and Evaluation
The synthesis of a BRD4-targeting PROTAC using the this compound linker involves a modular, two-step approach. First, the E3 ligase ligand (pomalidomide) is coupled to one end of the linker. Following deprotection of the Boc group, the resulting amine is then coupled to the POI-binding ligand (JQ1). The synthesized PROTAC is then purified and characterized, followed by biological evaluation to assess its ability to induce the degradation of the target protein.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with varying linker lengths to illustrate the impact of the linker on degradation potency.
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical JQ1-C4-Pomalidomide | C4 Alkyl Amine | MV4-11 | ~5-20 | >90 | N/A |
| PROTAC with C2 Linker | C2 Alkyl Amine | MV4-11 | 25 | >95 | [8] |
| PROTAC with C3 Linker | C3 Alkyl Amine | 22Rv1 | 3 | >98 | [9] |
| ARV-825 (PEG linker) | PEG | KMS11 | <1 | >95 | [7] |
Note: The data for the hypothetical JQ1-C4-Pomalidomide is an educated estimation based on published data for similar PROTACs. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C4-NH-Boc
This protocol describes the coupling of pomalidomide to the this compound linker.
Materials:
-
Pomalidomide
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Add PyBOP (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Pomalidomide-C4-NH-Boc.
Protocol 2: Synthesis of JQ1-C4-Pomalidomide PROTAC
This protocol details the deprotection of the Boc group and subsequent coupling to JQ1-acid.
Materials:
-
Pomalidomide-C4-NH-Boc
-
JQ1 carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Boc Deprotection:
-
Dissolve Pomalidomide-C4-NH-Boc (1.0 eq) in DCM.
-
Add TFA (10-20 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-TFA salt is used directly in the next step.
-
-
Amide Coupling:
-
To a solution of JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected Pomalidomide-C4-amine TFA salt (1.1 eq) to the activated JQ1 solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the crude product by preparative HPLC to obtain the final JQ1-C4-Pomalidomide PROTAC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 3: Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
JQ1-C4-Pomalidomide PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat the cells with varying concentrations of the JQ1-C4-Pomalidomide PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).[10]
-
Conclusion
The use of the this compound linker provides a straightforward and effective means for the synthesis of novel PROTACs. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of targeted protein degradation. By following these methodologies, scientists can efficiently synthesize and evaluate new PROTAC molecules, paving the way for the development of innovative therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Boc-Protected Diaminobutane Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of a suitable linker, which anchors the nascent peptide to the solid support, is critical for a successful synthesis. This document details the application and protocols for utilizing a NH2-C4-NH-Boc (N-Boc-1,4-diaminobutane) linker in the context of Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis. This bifunctional linker allows for the synthesis of C-terminally modified peptides, such as peptide amides, or for the attachment of other moieties post-synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust method, particularly for the synthesis of complex or unusual peptides.[1][2]
The protocols outlined below cover the attachment of the linker to the resin, the iterative process of peptide chain elongation using Boc-protected amino acids, and the final cleavage of the synthesized peptide from the solid support.
Data Presentation: A Comparative Overview of Boc-SPPS Parameters
The efficiency of solid-phase peptide synthesis is influenced by various factors, from the choice of resin to the cleavage conditions. The following tables provide a summary of typical parameters and reagents used in Boc-SPPS protocols.
Table 1: Common Resins and Their Characteristics for Boc-SPPS
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Cleavage Conditions | Primary Use |
| Merrifield | Chloromethyl | 0.5 - 1.2 | HF, TFMSA | Synthesis of peptide acids |
| PAM (Phenylacetamidomethyl) | Benzyl ester (more acid stable) | 0.4 - 0.8 | HF | Reduced peptide loss during synthesis of long peptides[3][4] |
| MBHA (Methylbenzhydrylamine) | Benzhydrylamine | 0.3 - 0.7 | HF | Synthesis of peptide amides[5] |
| BHA (Benzhydrylamine) | Benzhydrylamine | 0.4 - 1.0 | HF | Synthesis of peptide amides[3] |
Table 2: Reagents for Key Steps in Boc-SPPS
| Synthesis Step | Reagent(s) | Typical Concentration/Equivalents | Reaction Time |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-30 min[3] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | 10% (v/v) | 2 x 1-2 min |
| Amino Acid Coupling | Boc-Amino Acid | 3-5 equivalents | 15 min - 2 hours |
| Coupling Reagent (e.g., HBTU, HATU, DIC) | 3-5 equivalents | 15 min - 2 hours | |
| Base (e.g., DIEA) | 5-7.5 equivalents | 15 min - 2 hours | |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g., anisole) | 9:1 (HF:scavenger) | 1 hour at 0°C[6] |
| Trifluoromethanesulfonic acid (TFMSA) with scavenger | - | Varies |
Experimental Protocols
The following protocols provide a step-by-step guide for peptide synthesis using a this compound linker attached to a suitable solid support.
Protocol 1: Attachment of this compound Linker to Chloromethylated Resin (Merrifield Resin)
This protocol describes the covalent attachment of the N-Boc-1,4-diaminobutane linker to a chloromethylated polystyrene resin.
-
Resin Swelling: Swell 1 gram of Merrifield resin (1.0 mmol/g loading) in 10 mL of Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Linker Preparation: Dissolve 3 equivalents of N-Boc-1,4-diaminobutane in a minimal amount of Dimethylformamide (DMF).
-
Linker Coupling: Drain the DCM from the swollen resin. Add the linker solution to the resin. Add 3 equivalents of Diisopropylethylamine (DIEA) to the reaction vessel.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% DIEA and 1 M acetic anhydride in DCM for 1 hour.
-
Final Washes: Wash the resin as in step 5.
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by a quantitative ninhydrin test after Boc deprotection of a small sample.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the iterative steps for adding Boc-protected amino acids to the linker-functionalized resin. This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the Boc-NH-C4-NH-Resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2 x 10 mL).
-
Add a solution of 10% DIEA in DCM (10 mL/g) and agitate for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Amino Acid Coupling (Example with HBTU):
-
In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 5 equivalents of DIEA to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups using anhydrous Hydrogen Fluoride (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel. Add a scavenger, such as anisole (1 mL per gram of resin), to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF (approximately 9 mL per gram of resin) into the vessel.
-
Reaction: Stir the mixture at 0°C for 1 hour.[6]
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining resin and peptide with cold diethyl ether to remove the scavenger and other organic-soluble byproducts.
-
The crude peptide will precipitate as a solid.
-
-
Peptide Extraction: Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Chemical Structure of the Linker on Resin
Caption: Structure of N-Boc-1,4-diaminobutane linker attached to a polystyrene resin.
Workflow of Boc-SPPS
Caption: General workflow for solid-phase peptide synthesis using the Boc strategy.
Signaling Pathway of Boc Deprotection
Caption: Mechanism of Boc group removal by trifluoroacetic acid (TFA).
References
Application Notes and Protocols: The Use of N-Boc-1,4-diaminobutane in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1,4-diaminobutane, also known as tert-butyl N-(4-aminobutyl)carbamate, is a versatile bifunctional linker extensively utilized in the field of bioconjugation.[1][2] Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine separated by a four-carbon spacer, allows for sequential and controlled conjugation of various molecules.[2][3][4] The Boc protecting group provides a stable handle that can be selectively removed under acidic conditions, revealing a primary amine for subsequent reactions.[4] This feature makes N-Boc-1,4-diaminobutane an invaluable tool in peptide synthesis, nanoparticle functionalization, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs).[1][5] These application notes provide detailed protocols for the use of N-Boc-1,4-diaminobutane in key bioconjugation workflows.
Key Applications
-
Introduction of a Four-Carbon Spacer: N-Boc-1,4-diaminobutane is frequently used to introduce a flexible four-carbon linker between a biomolecule and a label, drug, or surface.[2][3] This spacing can be crucial for maintaining the biological activity of the biomolecule by minimizing steric hindrance.
-
Peptide Modification: In solid-phase peptide synthesis (SPPS), it can be incorporated to create peptides with modified C-termini or to introduce a primary amine for orthogonal conjugation.[4]
-
Nanoparticle Functionalization: It serves as a linker to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles, enhancing their therapeutic or diagnostic capabilities.[5][6]
-
Synthesis of Complex Conjugates: The mono-protected diamine is a key building block in the synthesis of more elaborate linker systems, such as those used in ADCs.[7]
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-1,4-diaminobutane is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20N2O2 | [2] |
| Molecular Weight | 188.27 g/mol | [2][6] |
| Appearance | Colorless to yellow liquid | [3] |
| CAS Number | 68076-36-8 | [2][3][6] |
| Purity | ≥97% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling N-Boc-1,4-diaminobutane to a Carboxylic Acid
This protocol describes the conjugation of the free primary amine of N-Boc-1,4-diaminobutane to a molecule containing a carboxylic acid, such as a protein, peptide, or functionalized nanoparticle, using carbodiimide chemistry.
Materials:
-
Molecule with a carboxylic acid (e.g., protein, peptide)
-
N-Boc-1,4-diaminobutane
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 for proteins; organic solvent like DMF for peptides on solid support)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in the appropriate reaction buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups by forming an NHS ester.
-
-
Conjugation Reaction:
-
Add a 10 to 50-fold molar excess of N-Boc-1,4-diaminobutane to the activated molecule solution.
-
Allow the reaction to proceed for 2 to 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method to remove unreacted reagents and byproducts.
-
Workflow for Carboxylic Acid Coupling:
Caption: Workflow for coupling N-Boc-1,4-diaminobutane to a carboxylic acid.
Protocol 2: Boc Deprotection of the Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralization solution (e.g., Diisopropylethylamine (DIPEA) in DCM)
-
Purification system (e.g., HPLC, precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Incubate for 30-60 minutes at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Solvent Removal:
-
Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation or a stream of nitrogen).
-
-
Neutralization (for solution-phase chemistry):
-
If the next step is sensitive to acid, neutralize the resulting TFA salt by dissolving the residue in DCM and adding a slight excess of a non-nucleophilic base like DIPEA.
-
-
Purification:
-
Purify the deprotected conjugate to remove residual acid and byproducts. For peptides cleaved from resin, precipitation in cold diethyl ether is a common method.[8]
-
Deprotection and Further Conjugation Pathway:
Caption: Pathway for Boc deprotection and subsequent bioconjugation.
Application Example: Functionalization of Nanoparticles for Drug Delivery
N-Boc-1,4-diaminobutane can be used to functionalize carboxylated nanoparticles, providing a primary amine handle for the subsequent attachment of a therapeutic agent.
Quantitative Data Summary:
The following table presents hypothetical, yet representative, data on the characterization of nanoparticles at different stages of functionalization.
| Nanoparticle Stage | Average Diameter (nm) | Zeta Potential (mV) | Amine Loading (µmol/mg) |
| Carboxylated Nanoparticles | 100 ± 5 | -35 ± 3 | N/A |
| Boc-Linker-Nanoparticles | 102 ± 5 | -30 ± 4 | N/A |
| Amine-Nanoparticles | 103 ± 6 | +25 ± 4 | 0.5 ± 0.05 |
| Drug-Conjugated Nanoparticles | 108 ± 7 | +15 ± 5 | 0.4 ± 0.04 (Drug Loading) |
Experimental Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle functionalization using N-Boc-1,4-diaminobutane.
Conclusion
N-Boc-1,4-diaminobutane is a fundamental building block in bioconjugation, offering a straightforward and efficient means of introducing a primary amine-terminated spacer. The protocols and data presented herein provide a guide for researchers to effectively utilize this versatile linker in a variety of applications, from fundamental research to the development of advanced therapeutic and diagnostic agents. The ability to perform sequential conjugations through the selective deprotection of the Boc group makes it an indispensable tool for creating well-defined and functional bioconjugates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. N-Boc-1,4-diaminobutane, 97+% 1 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [b2b.sigmaaldrich.com]
- 6. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [sigmaaldrich.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Coupling of N-Boc-1,4-diaminobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc) is a versatile bifunctional linker molecule commonly employed in chemical synthesis.[1] Its structure incorporates a primary amine available for conjugation and a Boc-protected amine, which can be deprotected in a subsequent step to reveal a second primary amine. This mono-protected diamine is particularly valuable in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein.[2] This document provides detailed experimental procedures for the coupling of this compound to a carboxylic acid, a fundamental reaction in the construction of these more complex molecules.
Chemical Reaction Pathway
The fundamental reaction described is an amide bond formation between the free primary amine of N-Boc-1,4-diaminobutane and a carboxylic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Caption: General reaction scheme for the amide coupling of a carboxylic acid with N-Boc-1,4-diaminobutane.
Experimental Protocols
This section details two common and effective protocols for the coupling of this compound to a generic carboxylic acid.
Protocol 1: EDC/HOBt Mediated Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3]
Materials:
-
N-Boc-1,4-diaminobutane (this compound)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add N-Boc-1,4-diaminobutane (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Coupling Agent Addition: Slowly add EDC (1.2 eq) to the cooled and stirring reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: HATU Mediated Coupling
This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling reagent, which is known for its high efficiency and rapid reaction times, particularly in more challenging couplings.[4][5]
Materials:
-
N-Boc-1,4-diaminobutane (this compound)
-
Carboxylic acid of interest
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add N-Boc-1,4-diaminobutane (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the general workflow for the coupling of this compound to a carboxylic acid.
Caption: A generalized workflow for the amide coupling reaction, workup, and purification.
Data Presentation
The following table summarizes typical quantitative data for the amide coupling reactions. Actual yields may vary depending on the specific carboxylic acid used and the reaction scale.
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Typical Yield | 60-85% | 75-95% |
| Reaction Time | 12-24 hours | 2-4 hours |
| Purity (post-purification) | >95% | >95% |
| Analytical Techniques | NMR, LC-MS | NMR, LC-MS |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of coupling reagents and/or the amine.
-
Extend the reaction time.
-
Consider using a more potent coupling reagent like HATU if using EDC/HOBt.
-
-
Incomplete Reaction:
-
Confirm the activity of the coupling reagents.
-
Check for potential steric hindrance on the carboxylic acid or amine.
-
-
Side Product Formation:
-
Ensure the reaction temperature is controlled, especially during the addition of the coupling agent.
-
HOBt is used with EDC to minimize the formation of N-acylurea byproduct.
-
-
Difficulty in Purification:
-
Optimize the solvent system for column chromatography.
-
Consider a different purification method, such as preparative HPLC, if necessary.
-
Conclusion
The coupling of N-Boc-1,4-diaminobutane to carboxylic acids is a robust and well-established transformation. The choice of coupling reagent can be tailored to the specific substrate and desired reaction time. The protocols provided herein offer reliable methods for achieving this synthesis, which is a critical step in the development of more complex molecules for research and drug discovery.
References
Applications of tert-Butyl (4-aminobutyl)carbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-aminobutyl)carbamate is a versatile bifunctional molecule widely employed in medicinal chemistry as a key building block and linker. Its structure incorporates a primary amine and a Boc-protected amine, connected by a flexible four-carbon alkyl chain. This arrangement allows for selective chemical modifications at either end of the molecule, making it an invaluable tool in the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of tert-butyl (4-aminobutyl)carbamate in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and proteolysis-targeting chimeras (PROTACs).
Application Notes
Linker for Proteolysis-Targeting Chimeras (PROTACs)
Tert-butyl (4-aminobutyl)carbamate is frequently utilized as a linker component in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The four-carbon chain of tert-butyl (4-aminobutyl)carbamate provides a flexible spacer, and the terminal amines allow for straightforward conjugation to the target-binding and E3 ligase-binding moieties.[1][2]
Synthesis of Cholinesterase Inhibitors for Neurodegenerative Diseases
Carbamate-based compounds are a well-established class of cholinesterase inhibitors used in the management of Alzheimer's disease. Tert-butyl (4-aminobutyl)carbamate serves as a valuable scaffold for the synthesis of novel cholinesterase inhibitors. By reacting the primary amine with various aromatic or heterocyclic moieties, and subsequently modifying or deprotecting the Boc-protected amine, a library of diverse carbamate derivatives can be generated. These derivatives can be screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic signaling pathway.[3][4][5]
Development of Kinase Inhibitors for Oncology
Kinase inhibitors are a cornerstone of modern cancer therapy. Tert-butyl (4-aminobutyl)carbamate can be incorporated into the structure of kinase inhibitors to act as a flexible linker connecting a hinge-binding motif to other pharmacophoric elements that occupy different regions of the kinase active site. The aminobutyl moiety allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. For instance, it has been used in the synthesis of inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).[6]
Data Presentation
Table 1: Biological Activity of Cholinesterase Inhibitors Synthesized Using Carbamate Scaffolds
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (AChE/BuChE) | Reference |
| 6k | AChE | 22.15 | 1.31 | [3] |
| BuChE | 16.96 | [3] | ||
| 6b | AChE | - | 0.12 | [3] |
| BuChE | - | [3] | ||
| N7 | AChE | 1570 | 0.55 | [5] |
| BuChE | 2850 | [5] |
Table 2: Anti-inflammatory Activity of tert-Butyl Phenylcarbamate Derivatives
| Compound ID | Time (h) | % Inhibition of Paw Edema | Reference |
| 4i | 9 | 54.239 | [7] |
| 4a | 9 | 54.130 | [7] |
Signaling Pathway Diagrams
Caption: Acetylcholine Signaling Pathway and Inhibition by Carbamates.
Caption: EGFR Signaling Pathway and Inhibition by Kinase Inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Linker Intermediate
This protocol describes the initial step in synthesizing a PROTAC, where tert-butyl (4-aminobutyl)carbamate is coupled with a warhead that binds to the target protein.
Materials:
-
tert-Butyl (4-aminobutyl)carbamate
-
Warhead molecule with a suitable reactive group (e.g., a carboxylic acid)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the warhead molecule (1.0 eq) in anhydrous DMF, add tert-butyl (4-aminobutyl)carbamate (1.2 eq) and DIPEA (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PROTAC linker intermediate.
Caption: Workflow for PROTAC Linker Intermediate Synthesis.
Protocol 2: Synthesis of a Carbamate-based Cholinesterase Inhibitor Precursor
This protocol outlines the synthesis of a precursor for a cholinesterase inhibitor by reacting tert-butyl (4-aminobutyl)carbamate with a heterocyclic aldehyde via reductive amination.
Materials:
-
tert-Butyl (4-aminobutyl)carbamate
-
Heterocyclic aldehyde (e.g., 2-quinolinecarboxaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the heterocyclic aldehyde (1.0 eq) and tert-butyl (4-aminobutyl)carbamate (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired inhibitor precursor.
Conclusion
Tert-butyl (4-aminobutyl)carbamate is a cornerstone building block in modern medicinal chemistry, enabling the synthesis of complex and potent therapeutic agents. Its bifunctional nature and flexible carbon chain provide medicinal chemists with a reliable tool for constructing linkers in PROTACs and for developing novel inhibitors of enzymes implicated in a range of diseases. The protocols and data presented herein offer a practical guide for researchers in the field of drug discovery and development to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 3. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of NH2-C4-NH-Boc Linker to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the bifunctional linker, tert-butyl (4-aminobutyl)carbamate (NH2-C4-NH-Boc), to E3 ligase ligands. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The this compound linker is an alkyl-based linker commonly used to provide a flexible connection of a specific length between the two ligands, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The protocols below detail the standard chemical procedures for coupling this linker to a carboxylic acid-functionalized E3 ligase ligand, followed by the deprotection of the Boc group to allow for subsequent conjugation to a POI ligand. Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is used as a representative example.
General Experimental Workflow
The overall process involves a two-stage synthetic sequence. The first stage is the formation of an amide bond between the free primary amine of the this compound linker and a carboxylic acid group on the E3 ligase ligand. The second stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the terminal amine, rendering it available for coupling to the POI ligand.
Caption: A flowchart illustrating the key stages of the synthesis process.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol describes the formation of an amide bond between the primary amine of the this compound linker and a carboxylic acid-functionalized E3 ligase ligand, using Pomalidomide-COOH as an example. The reaction utilizes HATU as a coupling agent and DIPEA as a base.
Caption: The general chemical equation for the amide coupling reaction.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. / Grade | Notes |
| Pomalidomide-COOH | Varies | N/A | Carboxylic acid derivative of Pomalidomide |
| This compound | Varies | N/A | tert-butyl (4-aminobutyl)carbamate |
| HATU | Varies | >98% | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIPEA | Varies | Anhydrous | N,N-Diisopropylethylamine |
| DMF | Varies | Anhydrous | N,N-Dimethylformamide |
| Dichloromethane (DCM) | Varies | ACS Grade | |
| Ethyl Acetate (EtOAc) | Varies | ACS Grade | |
| Saturated NaHCO₃ solution | In-house | N/A | |
| Brine | In-house | N/A | Saturated NaCl solution |
| Anhydrous Na₂SO₄ or MgSO₄ | Varies | ACS Grade | |
| Silica Gel | Varies | 230-400 mesh | For column chromatography |
Experimental Procedure
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-functionalized E3 ligase ligand (1.0 eq).
-
Dissolution : Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).
-
Activation : Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Linker Addition : In a separate vial, dissolve the this compound linker (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated E3 ligase ligand mixture.[1]
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS or TLC (typically complete within 4-12 hours).[1]
-
Work-up :
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as Ethyl Acetate or DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure E3 ligase ligand-linker conjugate.
-
Characterization : Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Quantitative Data (Representative)
| Parameter | Value/Condition |
| Molar Ratios | |
| E3 Ligase Ligand-COOH | 1.0 eq |
| This compound | 1.2 eq |
| HATU | 1.1 eq |
| DIPEA | 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (20-25 °C) |
| Time | 4-12 hours |
| Typical Yield | 60-85% (post-purification) |
Protocol 2: Boc Deprotection of the E3 Ligase Ligand-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the terminal primary amine, which is then ready for coupling to a POI ligand.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. / Grade |
| E3 Ligand-C4-NH-Boc | From Protocol 1 | N/A |
| Trifluoroacetic acid (TFA) | Varies | Reagent Grade |
| Dichloromethane (DCM) | Varies | Anhydrous |
| Toluene | Varies | ACS Grade |
Experimental Procedure
-
Dissolution : Dissolve the Boc-protected E3 ligase ligand-linker conjugate (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Acid Addition : Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-30% TFA in DCM (v/v).
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[2]
-
-
Final Product : The resulting deprotected product is typically obtained as a TFA salt and is often used in the next coupling step without further purification. If the free base is required, the residue can be dissolved in DCM and washed with a mild base like saturated NaHCO₃ solution, followed by drying and evaporation.
PROTAC Mechanism of Action
The successful conjugation of the E3 ligase ligand to the linker is the first step in building a functional PROTAC. The final molecule is designed to induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: A simplified signaling pathway of PROTAC-induced protein degradation.
References
Step-by-Step Guide for NH2-C4-NH-Boc Deprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the deprotection of N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc), a common building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This guide details standard deprotection protocols, quantitative data for reaction optimization, and safety precautions.
Introduction
The deprotection of a Boc-protected amine is a critical step in many synthetic pathways, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][3] The reaction proceeds via an acid-catalyzed mechanism where the carbamate oxygen is protonated, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[1][4]
Deprotection Methods and Experimental Protocols
The choice of deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale.[3] The two most common and effective methods for the deprotection of this compound are treatment with Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
Method 1: Trifluoroacetic Acid (TFA) Deprotection
TFA is a strong acid commonly used for the rapid and complete removal of Boc groups.[5]
Materials:
-
N-Boc-1,4-diaminobutane (this compound)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the N-Boc-1,4-diaminobutane in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath.[1] Slowly add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[1][6] For a complete and rapid deprotection, a 1:1 mixture of TFA and DCM can be used.[2][7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]
-
Redissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.[1]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.[1]
-
Wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected 1,4-diaminobutane.[1]
-
Method 2: Hydrochloric Acid (HCl) Deprotection
Using HCl in an organic solvent like 1,4-dioxane or methanol is another standard method for Boc deprotection.[3][8] This method often results in the precipitation of the product as a hydrochloride salt, which can simplify purification.[3]
Materials:
-
N-Boc-1,4-diaminobutane (this compound)
-
4M HCl in 1,4-dioxane (or another suitable solvent like methanol)[9][10]
-
Diethyl ether
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: Dissolve the N-Boc-1,4-diaminobutane in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a flask.[3]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3][6] Monitor the reaction by TLC or LC-MS.[3]
-
Product Isolation: Upon completion, the 1,4-diaminobutane dihydrochloride salt often precipitates.[3][6] The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
-
Drying: Dry the collected solid under vacuum to obtain the final product.
Quantitative Data Summary
The efficiency of Boc deprotection can vary based on the chosen method and reaction conditions. The following table summarizes typical conditions for the deprotection of Boc-protected primary amines.
| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| TFA | Trifluoroacetic Acid (20-50% v/v) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | [1] |
| HCl | 4M HCl in 1,4-dioxane | 1,4-dioxane | Room Temp. | 1 - 4 hours | High | [3][9][10] |
| Milder Acid | Oxalyl Chloride (3 equiv.) | Methanol | Room Temp. | 1 - 4 hours | Up to 90% | [11][12] |
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Hydrochloric acid solutions are also corrosive. Avoid inhalation of vapors and contact with skin and eyes.[8]
-
The deprotection reaction produces carbon dioxide gas, so the reaction vessel should not be a closed system.[13]
Diagrams
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for this compound Deprotection
The following diagram outlines the general experimental workflow for the deprotection of N-Boc-1,4-diaminobutane.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Incorporating NH2-C4-NH-Boc into Small Molecule Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The architecture of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols for the incorporation of the versatile alkyl linker, NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate) , into small molecule degraders. This linker offers a balance of flexibility and hydrophobicity, making it a valuable building block in the synthesis and optimization of novel degraders. We will use the synthesis of a BRD4/BRD2 dual degrader as a case study, based on the work of Jiang F, et al.[1]
Core Concepts and Signaling Pathway
Small molecule degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Performance of a BRD4/BRD2 Degrader
The following tables summarize the biological activity of a PROTAC synthesized using a C4-amine linker, referred to as PROTAC BRD2/BRD4 degrader-1, for the degradation of BRD4 and BRD2.[1]
Table 1: Anti-proliferative Activity
| Cell Line | IC50 (nM) |
| MV4-11 | 12.25 |
| 22RV1 (Prostate Cancer) | 81 |
| COLO-205 (Colon Cancer) | 155.7 |
| TT (Thyroid Cancer) | 37.45 |
Table 2: Protein Degradation Profile
| Protein Target | Cell Line | Concentration (nM) | Treatment Time (hours) | Observation |
| BRD4 | MV4-11 | 100 | ≥ 8 | Efficient protein reduction |
| BRD2, BRD4 | MV4-11 | 10, 50, 100, 500 | 18 | Selective depletion over BRD3 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound and subsequent biological evaluation.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step process involving the coupling of the E3 ligase ligand to the linker, followed by deprotection and coupling to the POI ligand.
Step 1: Coupling of E3 Ligase Ligand to this compound
-
Reagents and Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Step 2: Boc Deprotection and Coupling to POI Ligand
-
Reagents and Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI Ligand with a carboxylic acid handle (e.g., JQ1-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine intermediate.
-
Dissolve the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA and stir for 10 minutes at room temperature.
-
Add the deprotected amine intermediate to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol allows for the quantification of target protein levels in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Immunoblotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Conclusion
The this compound linker is a valuable and versatile building block for the synthesis of small molecule degraders. Its straightforward incorporation via standard amide coupling protocols allows for the systematic exploration of linker-dependent effects on PROTAC efficacy. The provided protocols offer a foundational approach for researchers to synthesize and evaluate novel degraders targeting a wide range of proteins of interest. Empirical determination of the optimal linker is crucial for each specific POI and E3 ligase pair to achieve maximal degradation potency and desired pharmacological properties.
References
Application Notes and Protocols for the Analytical Characterization of N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc)
Introduction
N-Boc-1,4-diaminobutane, also referred to as NH2-C4-NH-Boc, is a mono-protected diamine that serves as a crucial building block and linker in medicinal chemistry and drug development.[1] Its application is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a versatile C4-spacer connecting ligands for a target protein and an E3 ubiquitin ligase.[2][3] Given its role in the synthesis of pharmacologically active agents, rigorous characterization to confirm its identity, structure, and purity is imperative.[4] These application notes provide detailed protocols for the essential analytical techniques required for the comprehensive characterization of this compound derivatives.
Application Note 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Principle Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural confirmation of N-Boc-1,4-diaminobutane.[5] ¹H NMR provides information on the proton environment, confirming the presence of the tert-butyl (Boc) group, the butyl chain methylene protons, and the amine protons. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl and quaternary carbons of the Boc group.[5]
1.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.[5]
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Compare the observed chemical shifts (δ) in both ¹H and ¹³C spectra with expected values to confirm the structure. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a key indicator of successful Boc protection.[5]
-
1.3. Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for N-Boc-1,4-diaminobutane in CDCl₃.
| Analysis | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H NMR | -C(CH ₃)₃ (Boc) | ~ 1.44 | Singlet | 9H |
| -NH-CH₂-CH ₂-CH ₂-CH₂-NH₂ | ~ 1.51 | Multiplet | 4H | |
| -CH₂-NH ₂ | ~ 2.73 | Triplet | 2H | |
| -NH -CH₂- | ~ 3.12 | Quartet | 2H | |
| -C=O-NH - | ~ 4.60 | Broad Singlet | 1H | |
| ¹³C NMR | -C(C H₃)₃ (Boc) | ~ 28.4 | - | - |
| -NH-CH₂-C H₂-C H₂-CH₂-NH₂ | ~ 27.8, 32.5 | - | - | |
| -C H₂-NH₂ | ~ 41.8 | - | - | |
| -NH-C H₂- | ~ 40.5 | - | - | |
| -C (CH₃)₃ (Boc) | ~ 79.0 | - | - | |
| -C =O (Boc) | ~ 156.0 | - | - |
Note: Chemical shifts can vary slightly based on solvent and concentration.
1.4. Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation via NMR spectroscopy.
Application Note 2: Purity Assessment by Reverse-Phase HPLC
2.1. Principle High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds.[6] For this compound, the introduction of the hydrophobic Boc group makes Reverse-Phase HPLC (RP-HPLC) an ideal method.[6] The compound is separated from potential impurities, such as the starting material (1,4-diaminobutane) or the di-protected byproduct, based on differences in polarity.
2.2. Experimental Protocol: RP-HPLC
-
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Potential impurities to monitor for include unreacted 1,4-diaminobutane (which will elute very early) and di-Boc-protected 1,4-diaminobutane (which will have a longer retention time).[7]
-
2.3. Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 20 min |
| Temperature | 30 °C |
| Detection λ | 210 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | ~1 mg/mL |
2.4. Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for purity assessment using RP-HPLC.
Application Note 3: Molecular Weight Confirmation by Mass Spectrometry
3.1. Principle Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. This provides direct confirmation of the compound's elemental composition.
3.2. Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive (+) ion mode.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed.
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical value.
-
3.3. Data Presentation: Expected Mass Spectrometry Data
| Formula | Calculated MW | Ion | Calculated m/z |
| C₉H₂₀N₂O₂ | 188.27 | [M+H]⁺ | 189.16 |
| [M+Na]⁺ | 211.14 |
3.4. Visualization: Mass Spectrometry Analysis Logic
Caption: Logical flow for molecular weight confirmation by ESI-MS.
Application Note 4: Functional Group Identification by FTIR Spectroscopy
4.1. Principle Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is a rapid and effective technique for identifying the presence of key functional groups. For this compound, FTIR can confirm the presence of the N-H bonds of the primary amine and the carbamate, and the C=O bond of the Boc group.[5]
4.2. Experimental Protocol: FTIR
-
Sample Preparation:
-
As N-Boc-1,4-diaminobutane is often a liquid or low-melting solid, the sample can be analyzed neat.[9]
-
Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
-
Instrumentation and Data Acquisition:
-
Use a standard FTIR spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically ratio the two.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the frequencies of these bands to specific functional groups. The disappearance of one of the two N-H stretching bands of a primary diamine and the appearance of a strong C=O stretch are key indicators of successful mono-protection.[5]
-
4.3. Data Presentation: Characteristic FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) & Carbamate (N-H) |
| 2960 - 2850 | C-H Stretch | Alkyl (-CH₂, -CH₃) |
| ~ 1690 | C=O Stretch | Carbamate (-O-C=O-NH-) |
| 1540 - 1510 | N-H Bend | Carbamate (Amide II) |
| 1250 & 1160 | C-O Stretch | tert-Butyl Ester |
4.4. Visualization: Functional Group Correlation
Caption: Correlation of FTIR peaks to molecular functional groups.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Boc-1,4-diaminobutane, 97+% 1 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for Utilizing NH2-C4-NH-Boc in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics increasingly relies on innovative strategies to modulate protein function. One such groundbreaking approach is targeted protein degradation, facilitated by Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the resulting therapeutic agent.
This document provides detailed application notes and protocols for the use of NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate) , a versatile alkyl-based linker, in the development of novel PROTAC therapeutics. The C4 alkyl chain offers a balance of flexibility and defined length, which can be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[][2] The terminal primary amine and the Boc-protected amine provide orthogonal handles for a stepwise and controlled synthesis of the final PROTAC molecule.[3]
Mechanism of Action: PROTACs Utilizing an this compound Linker
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular machinery for protein degradation.[4][5] The this compound linker serves as the backbone for the PROTAC, connecting the two key binding moieties. The overall mechanism can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[6][7] The flexibility and length of the C4 linker are crucial for allowing the two proteins to come together in a productive orientation.[]
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This results in the polyubiquitination of the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into smaller peptides.
-
PROTAC Recycling : After the degradation of the POI, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.[6]
Physicochemical Properties and Data Presentation
The linker composition significantly impacts the physicochemical properties of the final PROTAC, including its solubility, permeability, and metabolic stability. Alkyl linkers, such as the C4 chain in this compound, are generally hydrophobic, which can enhance cell permeability but may reduce aqueous solubility.[2] The optimization of a PROTAC often involves synthesizing a library of compounds with varying linker lengths and compositions to identify the candidate with the most favorable drug-like properties.[7][8]
For a hypothetical BRD4-degrading PROTAC synthesized using an this compound linker, the following table summarizes key quantitative data that would be generated during its evaluation.
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |
| IC50 (Binding) | The concentration of the PROTAC required to inhibit 50% of the target protein's activity in a binding assay. | 10 nM - 10 µM |
| IC50 (Viability) | The concentration of the PROTAC required to inhibit 50% of cell viability. | 100 nM - 50 µM |
| Ternary Complex KD | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. | 10 nM - 1 µM |
| Cooperativity (α) | A measure of the synergistic binding in the ternary complex. | > 1 (positive cooperativity) |
Experimental Protocols
The following section provides detailed protocols for the key experiments involved in the synthesis and evaluation of a PROTAC therapeutic utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for synthesizing a PROTAC, involving the sequential coupling of the "warhead" (targeting the POI) and the E3 ligase ligand to the this compound linker.
Step 1: Boc Deprotection of this compound
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected diamine.
-
Step 2: Amide Coupling of the Deprotected Linker with a Carboxylic Acid-Functionalized Warhead
This step forms an amide bond between the free amine of the linker and the warhead.
-
Reagents and Materials:
-
Deprotected C4 diamine (from Step 1)
-
Carboxylic acid-functionalized warhead (targeting the POI)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
5% Lithium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU or HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected C4 diamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the warhead-linker conjugate.
-
Step 3: Second Amide Coupling with the E3 Ligase Ligand
This step is repeated with the other end of the linker and the E3 ligase ligand. The order of coupling (warhead or E3 ligase ligand first) can be interchanged based on the specific chemistry of the ligands.
Protocol 2: Western Blot for Measuring Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.[4][9]
-
Reagents and Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Probe the membrane with a primary antibody for a loading control.
-
-
Signal Detection and Data Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
-
Protocol 3: Cell Viability Assay
This assay assesses the effect of target protein degradation on cell proliferation and survival.[10]
-
Reagents and Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Add serial dilutions of the PROTAC to the wells, including a vehicle control.
-
Incubate for a period relevant to the expected phenotypic effect (e.g., 72 hours).
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the PROTAC concentration.
-
Normalize the data to the vehicle control (100% viability) and calculate the IC50 value.
-
-
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
This proximity-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[7][11]
-
Reagents and Materials:
-
Recombinant POI and E3 ligase (labeled with donor and acceptor fluorophores, e.g., terbium and fluorescein)
-
Synthesized PROTAC
-
Assay buffer
-
384-well plates
-
TR-FRET plate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare a master mix of the labeled POI and E3 ligase.
-
-
Assay Protocol:
-
Add the diluted PROTAC solution to the wells of the 384-well plate.
-
Add the POI and E3 ligase master mix to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Measure the time-resolved fluorescence at the appropriate wavelengths.
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
-
Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 2. benchchem.com [benchchem.com]
- 3. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: NH2-C4-NH-Boc Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in this compound synthesis?
A1: The primary challenge in the synthesis of mono-Boc-protected 1,4-diaminobutane is achieving selective protection of only one of the two primary amine groups. The main side product is the di-protected species, N,N'-di-Boc-1,4-diaminobutane, where both amino groups have reacted with the Boc anhydride.[1] This lack of selectivity can significantly lower the yield of the desired mono-protected product and complicate purification.
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: Several strategies can be employed to favor mono-protection and minimize the formation of the di-Boc byproduct:
-
Use of a large excess of 1,4-diaminobutane: By using a significant molar excess of the diamine compared to the Boc anhydride, the statistical probability of a single Boc anhydride molecule reacting with a diamine that is already mono-protected is reduced.[2]
-
Slow addition of Boc anhydride: Adding the Boc anhydride solution slowly to the reaction mixture containing the diamine helps to maintain a low concentration of the protecting agent, further favoring mono-substitution.[3]
-
The HCl salt method: This technique involves the in-situ formation of the mono-hydrochloride salt of the diamine. One of the amino groups is protonated and thus deactivated towards reaction with the Boc anhydride, leading to selective protection of the other free amine.[1][3]
-
Control of stoichiometry: Precise control of the stoichiometry, using only a slight excess or an equimolar amount of Boc anhydride, is crucial to prevent over-reaction.[4]
Q3: My product is an oil, but the literature reports a solid. Is there something wrong?
A3: Not necessarily. N-Boc-1,4-diaminobutane is often isolated as a colorless to yellowish oil.[2] However, it has been reported to solidify upon standing. The physical state can be influenced by purity and the presence of residual solvents. If your spectroscopic data (e.g., NMR) confirms the correct structure, the oily nature of the product is generally not a cause for concern.
Q4: I'm having trouble purifying my this compound. What are the recommended methods?
A4: Purification can be challenging due to the similar polarities of the starting material, mono- and di-protected products. Common purification methods include:
-
Acid-base extraction: The unreacted diamine and the desired mono-Boc product are basic and can be extracted into an acidic aqueous solution, leaving the neutral di-Boc byproduct in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can then separate the mono-Boc product from the more polar starting diamine.[3]
-
Column chromatography: While the Boc group is acid-labile, it is generally stable to silica gel chromatography. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking) can effectively separate the components.[2]
-
Crystallization: If the product solidifies, crystallization can be an effective purification technique.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired mono-Boc product | 1. Incomplete reaction. 2. Formation of a large amount of di-Boc byproduct. 3. Suboptimal reaction conditions. | 1. Increase reaction time and monitor by TLC or LC-MS. 2. Employ strategies to favor mono-protection (see FAQ 2). 3. Ensure appropriate solvent and temperature. For less reactive amines, a moderate increase in temperature may be necessary. |
| Significant formation of di-Boc protected byproduct | 1. High reactivity of the diamine. 2. Excess of Boc anhydride used. 3. Rapid addition of Boc anhydride. | 1. Use a large excess of the diamine or employ the HCl salt method. 2. Use 1.0-1.1 equivalents of Boc anhydride. 3. Add the Boc anhydride solution slowly over a prolonged period. |
| Difficulty in separating the mono- and di-Boc products | Similar polarities of the two compounds. | Utilize acid-base extraction to separate the basic mono-Boc product from the neutral di-Boc product. Optimize column chromatography conditions with a suitable solvent gradient and the addition of a small amount of base (e.g., triethylamine). |
| Incomplete deprotection of Boc-NH-C4-NH2 | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. | 1. Use a stronger acid (e.g., trifluoroacetic acid) or increase the concentration of the acid. 2. Increase the reaction time and/or gently warm the reaction mixture. Monitor progress by TLC or LC-MS.[5] |
| Side reactions during deprotection | The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic functional groups. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation.[5] |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents & Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Excess Diamine | 1,4-diaminobutane (6.5 equiv.), Boc2O (1 equiv.) in CH2Cl2 | 86 | Simple procedure, good yield. | Requires a large excess of the starting diamine. | [2] |
| HCl Salt Method | 1,4-diaminobutane (1 equiv.), HCl (1 equiv.), Boc2O (1 equiv.) in MeOH/H2O | 82 | High selectivity for mono-protection, uses stoichiometric reagents. | Requires careful control of HCl addition. | [1][3] |
| In-situ HCl Generation | 1,4-diaminobutane (1 equiv.), Me3SiCl (1 equiv.), Boc2O (1 equiv.) in MeOH | 19 | Avoids the use of gaseous HCl. | Lower reported yield in this specific case. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Diaminobutane
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (CH2Cl2).
-
With vigorous stirring, slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 equivalent) in CH2Cl2 over a period of 6 hours at room temperature.
-
Continue stirring the reaction mixture for an additional 16 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield N-Boc-1,4-diaminobutane as a colorless to yellowish oil.[2]
Protocol 2: Synthesis of this compound using the HCl Salt Method
-
Dissolve 1,4-diaminobutane (1.0 equivalent) in a mixture of methanol and water.
-
Cool the solution to 0 °C and slowly add a solution of hydrochloric acid (1.0 equivalent).
-
Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 equivalent) in methanol.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate any unreacted diamine hydrochloride and remove the di-Boc byproduct by filtration.
-
Make the aqueous solution basic with NaOH and extract the product with an organic solvent (e.g., CH2Cl2).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[3]
Protocol 3: Deprotection of Boc-NH-C4-NH2
-
Dissolve Boc-NH-C4-NH2 (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane.[5]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base and extracted into an organic solvent for further purification if necessary.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing N-Boc-1,4-diaminobutane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Boc-1,4-diaminobutane synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the mono-Boc protection of 1,4-diaminobutane.
Issue 1: Low Yield of N-Boc-1,4-diaminobutane
A low yield of the desired mono-protected product is a frequent challenge. The primary cause is often the formation of the di-Boc-protected side product or incomplete reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in N-Boc-1,4-diaminobutane synthesis.
Issue 2: Formation of Di-Boc-Protected Side Product
The formation of N,N'-di-Boc-1,4-diaminobutane is the most common side reaction, reducing the yield of the desired mono-protected product.
Solutions:
-
Excess Diamine: A common strategy is to use a large excess of 1,4-diaminobutane relative to the di-tert-butyl dicarbonate ((Boc)₂O).[1] This statistically favors the mono-protection of the diamine.
-
Slow Addition: Adding the (Boc)₂O solution dropwise to a vigorously stirred solution of the diamine at a low temperature (e.g., 0 °C) can significantly improve the selectivity for mono-protection.[1]
-
Mono-protonation: A more controlled approach involves the in-situ generation of the mono-hydrochloride or mono-trifluoroacetate salt of 1,4-diaminobutane. By adding one equivalent of an acid like HCl or TFA, one of the amino groups is protonated and effectively "protected," allowing the other to react with (Boc)₂O.[2][3]
Issue 3: Difficulty in Product Purification
Separating the mono-Boc-protected product from the di-Boc byproduct, unreacted diamine, and salts can be challenging.
Solutions:
-
Aqueous Workup: After the reaction, an aqueous workup can be used to separate the products. The di-Boc-protected diamine is typically less soluble in water and may precipitate, allowing for its removal by filtration.[4]
-
Extraction: The mono-Boc-protected product can be extracted from the aqueous phase using an organic solvent like dichloromethane (DCM) after adjusting the pH.[4] It is important to make the aqueous layer basic (pH > 12) with a base like NaOH to ensure the free amine of the mono-Boc product is not protonated, allowing for its extraction into the organic phase.
-
Column Chromatography: While N-Boc protecting groups are generally stable to silica gel chromatography, it is a viable option for purification if other methods are insufficient.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for the mono-Boc protection of 1,4-diaminobutane?
Yields can vary significantly depending on the chosen method. While some literature reports yields as high as 86% using a large excess of the diamine[1], methods involving mono-protonation have reported yields around 19% for N-Boc-1,4-diaminobutane.
| Method | Reagents | Yield of Mono-Boc Product | Reference |
| Excess Diamine | 1,4-diaminobutane (6.5 eq.), (Boc)₂O (1 eq.) in DCM | 86% | [1] |
| Mono-protonation with HCl source | 1,4-diaminobutane, Me₃SiCl (1 eq.), (Boc)₂O (1 eq.) in MeOH | 19% | |
| Mono-protonation with HCl | 1,4-diaminobutane, HCl (1 mol), (Boc)₂O (1 mol) | Not specified for 1,4-diaminobutane, but 65-87% for other acyclic diamines | [3][5] |
Q2: What is the role of adding an acid like HCl or TFA to the reaction?
Adding one equivalent of a strong acid protonates one of the two amino groups of 1,4-diaminobutane, forming a mono-ammonium salt. This positively charged group is no longer nucleophilic and does not react with (Boc)₂O. This strategy effectively protects one amine group, allowing for the selective mono-Boc protection of the other.[2][3]
Logical Flow of Mono-protonation Strategy
References
Technical Support Center: NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-C4-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or tert-butyl (4-aminobutyl)carbamate, is a mono-Boc-protected 1,4-diaminobutane. It serves as a versatile building block in organic synthesis. Its primary applications include its use as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in peptide synthesis where a C4-spacer is required. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reaction at the free primary amine, which can later be deprotected under acidic conditions to reveal the second amine functionality for further conjugation.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a clear, colorless to light yellow viscous liquid at room temperature. It is generally soluble in polar organic solvents.[1] High solubility has been reported in DMSO and water, particularly with the aid of sonication.[2] It is also known to be soluble in chloroform and methanol.[3]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to keep this compound in a dark place, sealed in a dry environment at room temperature. Some suppliers recommend storage at 2-8°C. For solutions in solvents, storage at -20°C or -80°C is advised, depending on the solvent and desired storage duration.
Troubleshooting Guide: Solubility Issues
Issue 1: Difficulty Dissolving this compound in a Reaction Solvent
-
Observation: The compound appears as an oil or solid that does not readily dissolve in the chosen organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)).
-
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: While soluble in many polar organic solvents, the dissolution rate and capacity can vary.
-
Recommendation: Refer to the solubility data table below. If possible, switch to a solvent with known good solubility, such as DMSO or Methanol, or use a co-solvent system. For instance, adding a small amount of DMSO to a less polar solvent can significantly improve solubility.
-
-
Low Dissolution Rate: The compound may be slow to dissolve at room temperature.
-
Recommendation: Gentle heating (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious with heat-sensitive reagents in your reaction mixture.
-
Recommendation: Use of an ultrasonic bath (sonication) is highly effective for dissolving this compound, especially in solvents like DMSO and water.[2]
-
-
Concentration Too High: The intended concentration may exceed the solubility limit in the chosen solvent.
-
Recommendation: Try preparing a more dilute solution. If the reaction requires a higher concentration, a solvent with higher solvating power for this compound should be selected.
-
-
Issue 2: Precipitation of this compound During Reaction
-
Observation: The compound initially dissolves but then precipitates out of solution as the reaction progresses.
-
Possible Causes & Solutions:
-
Change in Solvent Polarity: The addition of less polar reagents or the consumption of polar starting materials can alter the overall polarity of the reaction mixture, causing the product or remaining starting material to crash out.
-
Recommendation: Add a co-solvent with higher polarity (e.g., a small percentage of DMF or DMSO) to maintain solubility throughout the reaction.
-
-
Temperature Change: If the reaction was initially heated to dissolve the compound, subsequent cooling to room temperature might lead to precipitation.
-
Recommendation: Maintain a slightly elevated temperature during the reaction, if the reaction conditions permit.
-
-
Formation of an Insoluble Salt: The free amine of this compound can react with acidic species in the reaction mixture to form a less soluble salt.
-
Recommendation: If applicable, consider running the reaction under basic conditions by adding a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to neutralize any acidic byproducts.
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Chemical Formula | Solubility Data | Observations / Recommendations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Sonication is recommended to aid dissolution.[2] |
| Water | H₂O | 100 mg/mL | Sonication is recommended to aid dissolution.[2] |
| Chloroform | CHCl₃ | Soluble | Qualitative data suggests good solubility.[3] |
| Methanol | CH₃OH | Soluble | Qualitative data suggests good solubility.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Soluble | Used as a solvent for synthesis involving this reagent.[3] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Generally a good solvent for polar organic molecules. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble | Often used in coupling reactions. |
| Acetonitrile (ACN) | C₂H₃N | Sparingly to Moderately Soluble | May require heating or co-solvents for higher concentrations. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Sparingly Soluble | Often used as a wash solvent, indicating lower solubility.[3] |
Experimental Protocols
Key Experiment: Amide Coupling for PROTAC Linker Synthesis
This protocol describes a representative amide coupling reaction between a carboxylic acid (e.g., a warhead for a target protein) and this compound, a common step in PROTAC synthesis where solubility can be a factor.
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF. Stir the solution at room temperature for 15 minutes.
-
Addition of Amine: To a separate vial, add this compound (1.2 eq) and dissolve it in a minimal amount of DMF. Troubleshooting Note: If solubility is an issue, gentle warming or sonication can be applied.
-
Coupling Reaction: Add the this compound solution to the activated carboxylic acid solution.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.
Visualizations
Caption: Workflow for a typical amide coupling reaction using this compound.
Caption: Logical troubleshooting steps for this compound solubility issues.
References
Technical Support Center: Troubleshooting PROTAC Linker Conjugation Failure
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the conjugation of linkers in Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is significantly lower than expected after the linker conjugation step. What are the common causes?
Low yields following the final coupling reaction are a frequent challenge in PROTAC synthesis.[1] Several factors can contribute to this issue, including incomplete reactions, product degradation during purification, and poor solubility of the PROTAC.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.
Q2: I am observing incomplete amide coupling between my linker and one of the ligands. How can I optimize this reaction?
Incomplete amide coupling is a common hurdle. To improve yields, consider screening different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component not in excess can also drive the reaction to completion. Monitoring the reaction by LC-MS is essential to determine the optimal reaction time, which can range from a few hours to overnight.[1] Gentle heating (e.g., 40-50 °C) may also improve yields, but it's important to monitor for potential side reactions.[1][2]
Q3: My "click chemistry" (CuAAC) reaction for linker conjugation is inefficient. What steps can I take to improve it?
For copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, using fresh reagents is critical.[1] Ensure the copper(I) source is freshly prepared or utilize a robust catalyst system like CuSO₄ with a reducing agent such as sodium ascorbate.[1] Oxygen can oxidize the copper(I) catalyst, so degassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[1] Optimizing the solvent system can also improve solubility and reaction rates.[1] While often performed in solvents like DMF or t-BuOH/H₂O, exploring other options may be beneficial.
Q4: I suspect my PROTAC is degrading during purification. How can I minimize this?
Product degradation during purification can significantly impact final yields. If your PROTAC is sensitive to acid, consider using neutral pH buffers for preparative HPLC.[1] Minimizing the time the PROTAC is on the column and running the purification at a lower temperature can also enhance stability.[1]
Q5: My PROTAC has poor solubility, making conjugation and purification difficult. What are my options?
Poor solubility is a known challenge with complex molecules like PROTACs.[2] To address this, explore a wider range of solvent polarities and additives for flash chromatography. For HPLC, consider different mobile phase compositions and gradients.[1] Incorporating solubility-enhancing linkers, such as longer polyethylene glycol (PEG) chains, can also improve the aqueous solubility of the final PROTAC.[1][2]
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Step
Problem: The amide coupling reaction between the linker (e.g., an amine-terminated linker) and a carboxylic acid-functionalized ligand results in a low yield of the desired PROTAC conjugate.
Experimental Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yield.
Detailed Methodologies:
-
Reagent Verification:
-
Confirm the purity and integrity of both the linker and the ligand using techniques like NMR and mass spectrometry.[3]
-
Ensure accurate weighing and stoichiometry of all reactants, including coupling agents and bases.
-
-
Optimization of Coupling Reagents:
-
Screen a panel of coupling reagents (e.g., HATU, HBTU, COMU) and organic bases (e.g., DIPEA, TEA).[1]
-
Perform small-scale parallel reactions to identify the optimal combination.
-
-
Reaction Condition Adjustment:
-
Solubility Enhancement:
-
Reaction Monitoring:
-
Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, overnight) and analyze by LC-MS to track the consumption of starting materials and the formation of the product.
-
-
Purification Optimization:
-
If the product is formed but lost during purification, screen different chromatography conditions (e.g., solvent systems, gradients, stationary phases).[1]
-
Guide 2: Failure in "Click Chemistry" Conjugation
Problem: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide-functionalized linker and an alkyne-functionalized ligand fails to produce the desired triazole-linked PROTAC.
Logical Relationship for Troubleshooting Click Chemistry Failure
Caption: Root causes and solutions for click chemistry failures.
Detailed Methodologies:
-
Catalyst Preparation and Handling:
-
Prepare the copper(I) catalyst solution immediately before use. A common method is the in-situ reduction of CuSO₄ with sodium ascorbate.[1]
-
Alternatively, use a more stable Cu(I) source like [Cu(CH₃CN)₄]PF₆, ensuring it is stored under an inert atmosphere.
-
-
Inert Atmosphere:
-
Thoroughly degas the reaction solvent by bubbling an inert gas (argon or nitrogen) through it for at least 15-20 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Solvent Screening:
-
If solubility is an issue, conduct small-scale test reactions in various solvents or solvent mixtures (e.g., DMF, DMSO, t-BuOH/H₂O, THF).[1]
-
-
Analysis of Starting Materials:
-
Confirm the presence and purity of the azide and alkyne functional groups on your linker and ligand using techniques like FTIR and NMR.
-
Data Presentation
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| HATU | DIPEA | 25 | 12 | 60-85 |
| HBTU | TEA | 25 | 16 | 55-80 |
| COMU | DIPEA | 40 | 8 | 65-90 |
| EDCI/HOBt | NMM | 25 | 24 | 40-70 |
Yields are illustrative and highly dependent on the specific substrates.
Table 2: Common Conditions for CuAAC "Click Chemistry"
| Copper Source | Reducing Agent | Ligand | Solvent | Temperature (°C) | Typical Yield Range (%) |
| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O (1:1) | 25 | 70-95 |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | DMF | 25 | 80-98 |
| [Cu(CH₃CN)₄]PF₆ | None | None | CH₂Cl₂/DMF | 25 | 75-90 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Yields are illustrative.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for CuAAC "Click Chemistry"
-
Dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.3 eq) in degassed water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
References
Technical Support Center: Optimizing NH2-C4-NH-Boc Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the selective mono-Boc protection of 1,4-diaminobutane (NH2-C4-NH2). The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct.
Troubleshooting Guide
This section addresses common issues encountered during the reaction in a question-and-answer format.
Issue 1: Low yield of the mono-Boc product with significant di-Boc byproduct formation.
-
Question: My reaction produces a large amount of the di-protected N,N'-di-Boc-1,4-diaminobutane. How can I improve the yield of the mono-protected product?
-
Answer: This is the most common challenge and typically results from both amine groups having similar reactivity.[1] To favor mono-protection, several strategies can be employed:
-
Control Stoichiometry: Carefully control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O). Use 1.0 equivalent or slightly less relative to the diamine.[2] A large excess of the diamine can also favor mono-protection, but this may not be feasible with valuable starting materials.[3]
-
Slow Addition: Add the (Boc)₂O solution slowly to the diamine solution, ideally at a low temperature (e.g., 0 °C).[4] This keeps the concentration of the protecting agent low, reducing the chance of a second reaction.
-
In Situ Mono-protonation: A highly effective method is to selectively deactivate one amine group by converting it into an ammonium salt. This can be achieved by adding one equivalent of an acid like hydrochloric acid (HCl) prior to the addition of (Boc)₂O.[3][5][6] The protonated amine is no longer nucleophilic, allowing the (Boc)₂O to react selectively with the remaining free amine. Sources like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol can be used to generate HCl in situ.[7]
-
Issue 2: The reaction is incomplete, and a significant amount of starting diamine remains.
-
Question: My TLC or LC-MS analysis shows a large amount of unreacted 1,4-diaminobutane even after several hours. What could be the cause?
-
Answer: An incomplete reaction can stem from several factors:
-
Insufficient Reagent: Ensure that at least one full equivalent of (Boc)₂O has been added. Check the purity and age of the (Boc)₂O, as it can slowly decompose.[8]
-
Poor Solubility: The starting diamine or its salt may not be fully dissolved in the chosen solvent. Consider using solvent mixtures, such as water/methanol or water/THF, to improve solubility.[9][10]
-
Low Temperature: While low temperatures help with selectivity, they also slow down the reaction rate. If the reaction is clean but slow, consider allowing it to warm to room temperature after the initial slow addition phase. Monitor the reaction progress by TLC or LC-MS to find the optimal time.[2][4]
-
Issue 3: Difficulty in purifying the mono-Boc product.
-
Question: How can I effectively separate the mono-Boc product from the starting diamine and the di-Boc byproduct?
-
Answer: The separation can be challenging due to the similar nature of the compounds. However, their differing polarities and basicities can be exploited:
-
Acid-Base Extraction: This is a powerful technique. After the reaction, the mixture will contain the basic diamine, the less basic mono-Boc product, and the neutral di-Boc product.
-
First, an organic extraction can remove the non-polar di-Boc product.[3]
-
Then, by carefully adjusting the pH of the aqueous layer, you can selectively extract the products. The mono-Boc product can typically be extracted at a mildly basic pH, while the more basic diamine remains in the aqueous phase as a salt. A final, strong basification of the aqueous layer (pH > 12) will allow for the extraction of the remaining diamine if desired.[11]
-
-
Column Chromatography: Flash column chromatography is a common purification method.[12] A gradient of a polar solvent (like methanol) in a less-polar solvent (like dichloromethane) is often effective. The non-polar di-Boc product will elute first, followed by the mono-Boc product, and the highly polar diamine will remain on the baseline or require a very high percentage of the polar solvent to elute.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reagents and solvents for this reaction? A1: The most common reagent is di-tert-butyl dicarbonate ((Boc)₂O).[8] Typical solvents include methanol, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and aqueous mixtures.[4][13] Methanol has been shown to enhance the rate of Boc protection.[14] For the mono-protonation strategy, anhydrous methanol is used with reagents like Me₃SiCl to generate HCl.
Q2: What is the role of a base like triethylamine (TEA) or DMAP? A2: For a standard Boc protection, a base like TEA or sodium bicarbonate is often used to neutralize the acidic byproduct of the reaction.[10][13] However, for the selective mono-protection of a symmetric diamine, adding a base is generally avoided as it would deprotonate the ammonium salt, leading to di-protection. A catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may also increase the formation of the di-Boc byproduct and other side reactions.[9][15] Therefore, DMAP is typically not recommended when high mono-selectivity is the goal.
Q3: How can I monitor the reaction progress? A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] For TLC, you can visualize the spots using a ninhydrin stain, which will stain the primary amines of the starting material and the mono-Boc product (usually yellow or orange), but not the di-Boc product.
Q4: How stable is the Boc protecting group? A4: The Boc group is stable to most bases and nucleophiles but is easily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, or HCl in methanol or dioxane.[8][10]
Optimization of Reaction Parameters
The choice of reaction conditions significantly impacts the yield and selectivity of the mono-Boc protection of 1,4-diaminobutane. The table below summarizes key parameters and their effects.
| Parameter | Condition | Effect on Mono-selectivity | Effect on Reaction Rate | Recommendation |
| (Boc)₂O Stoichiometry | 1.0 - 1.1 eq. | High | Moderate | Use 1.0 equivalent for maximum selectivity.[2] |
| > 1.2 eq. | Low | High | Avoid excess to prevent di-protection. | |
| Temperature | 0 °C | High | Slow | Start at 0 °C for slow addition to control selectivity.[4] |
| Room Temp (20-25 °C) | Moderate | Moderate | Can be used after initial addition for faster conversion.[10] | |
| Addition Rate | Slow (dropwise) | High | Slow | Minimizes local high concentrations of (Boc)₂O.[4] |
| Fast (bolus) | Low | Fast | Not recommended for selective mono-protection. | |
| Acid Additive (1 eq.) | HCl, Me₃SiCl | Very High | Moderate | Most effective method for achieving high mono-selectivity.[6] |
| None | Low to Moderate | Varies | Relies solely on stoichiometry and slow addition. |
General Experimental Protocol
This protocol describes the selective mono-Boc protection of 1,4-diaminobutane using an in situ acid generation method.
Materials:
-
1,4-Diaminobutane
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-diaminobutane (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.0 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in a small amount of methanol.
-
Add the (Boc)₂O solution dropwise to the diamine hydrochloride salt solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with an organic solvent like diethyl ether or ethyl acetate to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Visual Guides
The following diagrams illustrate the reaction, a general workflow, and a troubleshooting decision process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. EP2910543A1 - Method for purifying 1,4-diaminobutane, 1,4-diaminobutane purified by said method, and polyamide prepared therefrom - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: tert-Butyl (4-aminobutyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl (4-aminobutyl)carbamate. It addresses common side reactions and issues encountered during its synthesis and subsequent use in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing tert-butyl (4-aminobutyl)carbamate?
A1: The main challenge is achieving selective mono-protection of 1,4-diaminobutane. Due to the similar reactivity of the two primary amine groups, the reaction can yield a mixture of the desired mono-Boc protected product, the di-Boc protected byproduct, and unreacted starting material.[1] This often necessitates careful control of reaction conditions and purification to isolate the desired compound.[1]
Q2: What is the most common side product during the synthesis of tert-butyl (4-aminobutyl)carbamate?
A2: The most common side product is the di-Boc protected 1,4-diaminobutane, where both amine groups have reacted with the Boc anhydride.[1]
Q3: What are the primary side reactions when deprotecting the Boc group from tert-butyl (4-aminobutyl)carbamate?
A3: The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[2][3] This cation is a strong electrophile and can lead to side reactions, most notably the alkylation of nucleophilic sites on the substrate or other molecules in the reaction mixture.[2][4]
Q4: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation during Boc deprotection?
A4: Nucleophilic functional groups are prone to alkylation. In the context of peptide synthesis, this includes the side chains of amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2][5]
Q5: How can side reactions during Boc deprotection be minimized?
A5: The use of "scavengers" in the reaction mixture is the most effective method.[2][5] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can react with the desired product.[2]
Troubleshooting Guides
Guide 1: Synthesis of tert-Butyl (4-aminobutyl)carbamate - Minimizing Di-Boc Formation
Issue: Low yield of the desired mono-Boc protected product and significant formation of the di-Boc byproduct.
Root Cause: The similar reactivity of the two primary amines in 1,4-diaminobutane leads to a lack of selectivity in the reaction with di-tert-butyl dicarbonate (Boc anhydride).
Troubleshooting Strategies:
| Strategy | Description | Expected Outcome |
| Use of Excess Diamine | Employ a significant molar excess of 1,4-diaminobutane relative to the Boc anhydride. | Statistically favors the reaction of one molecule of Boc anhydride with one molecule of the diamine, thus increasing the yield of the mono-protected product. |
| Slow Addition of Boc Anhydride | Add the Boc anhydride solution dropwise to the solution of the diamine over an extended period. | Maintains a low concentration of the Boc anhydride, reducing the probability of a second reaction with the already mono-protected diamine. |
| Monoprotonation of the Diamine | Add one equivalent of an acid (e.g., HCl) to the diamine before the addition of the Boc anhydride.[6] | This protonates one of the amine groups, rendering it unreactive towards the Boc anhydride and leading to selective mono-protection of the other amine.[6] |
| Purification | If di-Boc formation is unavoidable, purification by column chromatography can be employed. | The mono- and di-protected products have different polarities and can be separated. |
Guide 2: Boc Deprotection - Preventing Alkylation Side Reactions
Issue: Formation of byproducts with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.
Root Cause: Alkylation of nucleophilic sites by the tert-butyl cation generated during the acidic cleavage of the Boc group.[5]
Troubleshooting Strategies:
| Strategy | Description | Typical Scavengers |
| Use of Scavengers | Add a scavenger or a cocktail of scavengers to the deprotection reaction mixture to trap the tert-butyl cation.[5] | Triisopropylsilane (TIS), triethylsilane (TES), thioanisole, 1,2-ethanedithiol (EDT), water, anisole, dithiothreitol (DTT).[5] |
| Choice of Scavenger | The selection of the scavenger depends on the nature of the substrate. | For tryptophan-containing peptides, TIS is highly effective. For methionine, thioanisole is a good choice to prevent S-alkylation.[5] |
| Control of Reaction Conditions | Perform the deprotection at a lower temperature and for the minimum time necessary for complete reaction. | Reduces the lifetime of the reactive tert-butyl cation and can minimize side reactions. |
Data Presentation
Table 1: Comparison of Scavenger Cocktails for Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail | Percentage of S-tert-butylated Side Product |
| No Scavenger | 35% |
| 2.5% Water, 2.5% TIS | 5% |
| 2.5% Water, 2.5% EDT | <1% |
| 5% Thioanisole | 8% |
Note: Data is illustrative and based on typical outcomes reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-aminobutyl)carbamate via Monoprotonation
Materials:
-
1,4-diaminobutane
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me3SiCl)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve 1 equivalent of 1,4-diaminobutane in anhydrous methanol at 0°C with stirring.
-
Slowly add 1 equivalent of freshly distilled Me3SiCl dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 mL of water, followed by a solution of 1 equivalent of Boc2O in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: General Boc Deprotection with a Scavenger
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TIS to a final concentration of 2.5-5% (v/v).[5]
-
Add an equal volume of TFA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can then be purified as necessary.
Visualizations
Caption: Workflow for the synthesis of tert-butyl (4-aminobutyl)carbamate.
Caption: Boc deprotection and the role of scavengers in preventing side reactions.
References
Technical Support Center: Purification of NH2-C4-NH-Boc Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with compounds containing the N-tert-butyloxycarbonyl-1,4-diaminobutane (NH2-C4-NH-Boc) moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying compounds containing the this compound linker?
A1: The main challenges arise from the dual nature of the molecule. It possesses a basic, polar primary amine (-NH2) and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This combination can lead to:
-
Poor chromatographic behavior: The free amine can interact strongly with acidic silica gel, causing streaking and poor separation.
-
Solubility issues: The compound may have limited solubility in common chromatographic solvents or aqueous buffers.[1]
-
Instability of the Boc group: The Boc group is sensitive to acidic conditions and can be unintentionally cleaved during purification, especially when using mobile phases containing trifluoroacetic acid (TFA).[2][3]
-
Difficulty separating related impurities: Structurally similar impurities, such as the starting 1,4-diaminobutane or the di-Boc protected analog, can be challenging to remove.[4]
Q2: My compound is streaking badly during silica gel column chromatography. How can I resolve this?
A2: Streaking, or tailing, on silica gel is typically caused by the basic free amine group interacting with the acidic silanol groups on the silica surface. To mitigate this, you can add a basic modifier to your mobile phase. A common strategy is to add 0.5-2% triethylamine (NEt3) or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). This neutralizes the acidic sites on the silica, leading to sharper peaks and improved separation.
Q3: I am losing the Boc group during my reverse-phase HPLC purification. What is happening and how can I prevent it?
A3: The Boc group is labile under acidic conditions.[5][6] Standard reverse-phase HPLC (RP-HPLC) protocols often use 0.1% trifluoroacetic acid (TFA) in the mobile phase to improve peak shape by protonating basic analytes. While effective, TFA is a strong acid that can cleave the Boc group. This deprotection can happen during the chromatography run, but it is often exacerbated when fractions are concentrated, as the TFA concentration increases.[2]
To prevent this:
-
Use a weaker acid: Replace TFA with 0.1% formic acid or 0.1% acetic acid. These are less acidic and generally do not cleave the Boc group.[2]
-
Use a buffer: Employ a buffer system like ammonium acetate or ammonium bicarbonate at a pH between 6 and 8.
-
Minimize exposure time: If you must use TFA, work quickly. Neutralize the collected fractions immediately with a mild base (e.g., ammonium hydroxide) before solvent evaporation.
-
Use lyophilization: Freeze-drying (lyophilization) can remove the solvent and volatile acids like TFA at low temperatures, minimizing the risk of deprotection during solvent removal.[2]
Q4: How do I choose between normal-phase and reverse-phase chromatography for my compound?
A4: The choice depends on the overall polarity of your molecule.
-
Normal-Phase Chromatography (e.g., Silica Gel): This is generally suitable for less polar to moderately polar compounds. If your molecule is highly soluble in solvents like dichloromethane, ethyl acetate, or hexanes, normal-phase is a good starting point. It is often the method of choice for removing less polar impurities, such as a di-Boc side product.[4]
-
Reverse-Phase Chromatography (e.g., C18): This method excels at separating polar and water-soluble compounds.[7] If your compound is highly polar or has better solubility in water, methanol, or acetonitrile, RP-HPLC will likely provide better results. It is particularly effective for removing more polar impurities like unreacted diamine salts.
Q5: Can I use an acid-base extraction to purify my compound?
A5: Yes, an acid-base extraction can be a very effective initial purification step to remove neutral or acidic impurities. The procedure involves dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound compound will move to the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer is then washed with fresh organic solvent, basified (e.g., with NaOH or NaHCO3), and the desired compound is extracted back into an organic solvent.[8] Caution: Use the acid wash step judiciously and at low temperatures, as prolonged exposure to strong acids can cleave the Boc group.[8]
Q6: My compound is an oil and I cannot crystallize it. What is the best purification strategy?
A6: For non-crystalline oils, chromatography is the primary method of purification. Flash column chromatography on silica gel is the most common and scalable approach.[9] If this fails to provide sufficient purity, preparative RP-HPLC is an excellent alternative, offering higher resolving power for difficult separations.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is highly polar and sticking to the silica gel. 2. Compound is partially soluble in the chosen eluent. 3. Product co-eluted with an impurity. | 1. Add a basic modifier (1-2% NEt3) to the eluent. Use a more polar solvent system (e.g., gradient up to 20% MeOH in DCM). 2. Ensure the crude material is fully dissolved in a minimal amount of loading solvent or dry-loaded onto silica. 3. Optimize the solvent gradient or switch to a different technique like RP-HPLC. |
| Product Contaminated with Di-Boc Species | The di-Boc protected impurity is significantly less polar than the desired mono-Boc product.[4] | Use normal-phase column chromatography with a shallow gradient of a polar solvent (e.g., Ethyl Acetate in Hexanes). The di-Boc impurity will elute much earlier than the desired product. |
| Product Contaminated with Starting Diamine | The starting diamine (e.g., 1,4-diaminobutane) is highly polar and may have been carried through. | Perform an acid-base wash before chromatography. Alternatively, use RP-HPLC where the highly polar diamine will elute very early, well-separated from the product. |
| Inconsistent Retention Times in RP-HPLC | 1. On-column degradation (Boc cleavage). 2. Poor equilibration of the column. 3. Issues with the mobile phase pH or composition. | 1. Switch from TFA to formic acid or a buffered mobile phase.[2] 2. Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. 3. Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Product Degrades Upon Concentration | The Boc group is cleaving due to increased acid concentration (e.g., TFA) during solvent evaporation.[2] | 1. Neutralize collected fractions before concentration. 2. Use a mobile phase without a strong, non-volatile acid. 3. Remove solvent via lyophilization instead of rotary evaporation.[2] |
Data Presentation
Table 1: Typical Normal-Phase Chromatography (Silica Gel) Conditions
| Stationary Phase | Mobile Phase System | Gradient | Modifier | Typical Application |
| Silica Gel (SiO₂) | Dichloromethane / Methanol | 0 -> 15% MeOH | 1% Triethylamine (NEt₃) | General purpose purification of moderately polar compounds. |
| Silica Gel (SiO₂) | Hexanes / Ethyl Acetate | 0 -> 100% EtOAc | 1% Triethylamine (NEt₃) | Good for separating less polar impurities like di-Boc species.[4][9] |
| Amino-propylated Silica | Hexanes / Ethyl Acetate | 0 -> 100% EtOAc | None needed | Alternative to adding NEt₃; reduces amine tailing. |
Table 2: Recommended Reverse-Phase HPLC (RP-HPLC) Conditions
| Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier (in both A & B) | Key Advantage |
| C18 Silica | Water | Acetonitrile | 0.1% Formic Acid | Good peak shape, less risk of Boc cleavage than TFA.[2] |
| C18 Silica | Water | Methanol | 0.1% Acetic Acid | Very mild, safe for acid-sensitive compounds.[2] |
| C18 Silica | 10mM Ammonium Acetate, pH 7 | Acetonitrile | None | Neutral pH, completely avoids acid-catalyzed deprotection. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
-
Preparation: Prepare the eluent system (e.g., Dichloromethane with 1% triethylamine as solvent A, and 90:10 Methanol:Dichloromethane with 1% triethylamine as solvent B). Select a silica gel column appropriate for your sample size.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane. If solubility is low, mix the crude oil with a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the column (dry loading).
-
Elution: Equilibrate the column with the starting solvent mixture (e.g., 100% A). Run a linear gradient from 0% to 100% B over 10-15 column volumes.
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 214 or 254 nm) or by running periodic TLC analysis.
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure to obtain the purified compound.
Protocol 2: Preparative RP-HPLC with a Volatile, Boc-Safe Modifier
-
System Preparation: Use a C18 preparative column. Prepare the mobile phases: Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as DMSO or a small amount of Mobile Phase B, ensuring it is fully dissolved and filtered through a 0.45 µm filter.
-
Method Development: If necessary, perform an analytical run first to determine the optimal gradient for separation. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the preparative gradient.
-
Fraction Collection & Processing: Collect fractions corresponding to the product peak. Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) to avoid heating and potential degradation. This also effectively removes the volatile formic acid modifier.[2]
Protocol 3: Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 25 mL). The basic product will move into the aqueous layer.[8]
-
Organic Wash: Discard the organic layer (containing neutral impurities). Wash the combined acidic aqueous layers with fresh ethyl acetate (2 x 25 mL) to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH or solid NaHCO₃ until the pH is >10.
-
Product Extraction: Extract the free amine product from the basic aqueous layer back into an organic solvent like DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by chromatography if needed.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: General experimental workflow for chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. pubs.acs.org [pubs.acs.org]
stability of NH2-C4-NH-Boc under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (NH2-C4-NH-Boc) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound?
A1: The tert-butoxycarbonyl (Boc) protecting group is well-known for its stability under neutral and basic conditions.[1][2] However, it is readily cleaved under acidic conditions.[1][2] This characteristic makes it an excellent choice for protecting amino groups during synthetic routes where acidic conditions can be avoided until the deprotection step.
Q2: Under what specific pH conditions is this compound considered stable?
A2: this compound is generally stable at neutral to alkaline pH (pH 7 to 12) at room temperature.[2] It can withstand exposure to many nucleophiles and bases, making it compatible with a wide range of reaction conditions.[2]
Q3: At what pH does the deprotection of this compound occur?
A3: Deprotection, or cleavage, of the Boc group typically occurs under acidic conditions, generally at a pH below 4.[3] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to efficiently remove the Boc group.[4]
Q4: Can the Boc group be removed without strong acids?
A4: While strong acids are the most common method, other conditions can lead to Boc cleavage. These include the use of some Lewis acids and thermal deprotection at elevated temperatures.[5] However, for most laboratory applications, acidic treatment is the standard and most predictable method.
Troubleshooting Guide
Issue 1: Incomplete Deprotection of this compound
-
Symptom: Analytical data (e.g., HPLC, NMR) shows the presence of a significant amount of starting material (this compound) after the deprotection reaction.
-
Possible Causes:
-
Insufficient Acid: The concentration or stoichiometry of the acid may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Low Temperature: While many deprotections occur at room temperature, some substrates may require gentle heating.
-
-
Solutions:
-
Increase the concentration of the acid or use a stronger acid.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.
-
If the reaction is sluggish at room temperature, consider a moderate increase in temperature, while monitoring for potential side reactions.
-
Issue 2: Formation of Side Products During Deprotection
-
Symptom: The appearance of unexpected peaks in your analytical data (e.g., HPLC, Mass Spectrometry) after deprotection.
-
Possible Cause:
-
tert-Butylation: The tert-butyl cation formed during the acidic cleavage of the Boc group is an electrophile and can react with nucleophilic functional groups on your molecule of interest or with solvents.
-
-
Solution:
-
Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[4]
-
Quantitative Stability Data
The following table summarizes the expected stability of this compound under different pH conditions at room temperature. The half-life (t½) indicates the time required for 50% of the compound to degrade. Please note that the values for acidic and basic conditions are estimations based on the known lability and stability of the Boc group, respectively, and should be confirmed experimentally for your specific application.
| pH | Condition | Expected Stability | Estimated Half-life (t½) |
| < 2 | Strong Acid (e.g., 1M HCl) | Highly Unstable | < 10 minutes |
| 4 | Moderate Acid | Unstable | 1 - 4 hours |
| 7 | Neutral | Stable | > 100 hours |
| 9 | Mild Base | Stable | > 100 hours |
| > 12 | Strong Base (e.g., 1M NaOH) | Generally Stable | > 100 hours (at RT) |
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound at a specific pH.
1. Materials:
- This compound
- Buffers of desired pH (e.g., phosphate buffer for pH 7, borate buffer for pH 9, citrate buffer for pH 4)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
- pH meter
- Thermostated incubator or water bath
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare Test Solutions: In separate vials, add a known volume of the stock solution to a larger volume of the desired pH buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
- Incubation: Place the vials in a thermostated environment (e.g., 25°C or 37°C).
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH of the aliquot before analysis.
- HPLC Analysis: Analyze each sample by reverse-phase HPLC to quantify the remaining amount of this compound.
3. HPLC Method:
- Column: C18 reverse-phase column
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Generate a calibration curve using standards of known concentrations of this compound.
- Determine the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.
- Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) can be determined from the slope of the line.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Chemical pathways of this compound under acidic and basic conditions.
References
Technical Support Center: Avoiding Racemization during NH2-C4-NH-Boc Incorporation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to mitigate and avoid racemization during the incorporation of the NH2-C4-NH-Boc linker via amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide and linker chemistry?
A1: Racemization is the process in which a single enantiomer of a chiral molecule, such as an amino acid or a chiral linker, is converted into an equal mixture of both enantiomers (a racemate). In the context of incorporating a chiral building block, this leads to the formation of diastereomeric products, which can be difficult to separate and may have different biological activities.
Q2: What is the primary mechanism of racemization during amide bond formation?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated carboxylic acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a loss of stereochemical integrity.
Q3: Are certain amino acids more prone to racemization?
A3: Yes, some amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly prone to this side reaction.[1][2] The nature of the amino acid side chain and the N-terminal protecting group can influence the rate of racemization.[1]
Q4: How do coupling additives like HOBt and Oxyma help prevent racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants. When a coupling reagent like a carbodiimide is used, it forms a highly reactive intermediate with the carboxylic acid that is susceptible to racemization. The additive rapidly converts this intermediate into a more stable, less reactive active ester. This active ester is less prone to racemization and reacts efficiently with the amine to form the desired amide bond.[1]
Q5: Which coupling reagents are recommended for minimizing racemization?
A5: For carbodiimide-based couplings, it is highly recommended to use them in combination with a racemization suppressant like HOBt or Oxyma.[1][3] Phosphonium and aminium-based reagents such as HBTU, HATU, and PyBOP are also excellent choices as they are designed for efficient coupling with low levels of racemization.[1] The combination of Diisopropylcarbodiimide (DIC) and OxymaPure® is highly recommended for minimizing racemization.[4]
Q6: What is the role of the base in racemization, and which bases are preferred?
A6: A base is often necessary to neutralize the salt of the amine component and to facilitate the coupling reaction. However, excess or strong bases can promote racemization by increasing the rate of α-proton abstraction.[3] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like N,N-diisopropylethylamine (DIPEA).[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a carbodiimide/additive combination (e.g., DIC/Oxyma, DIC/HOBt) or use an onium salt reagent (e.g., HATU, HBTU).[4][6] |
| Excessively Strong or Concentrated Base: Using DIPEA or a high concentration of base. | Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] Use the minimum amount of base required for the reaction. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at a lower temperature, such as 0 °C.[1][3] For microwave-assisted synthesis, consider lowering the temperature.[7][8] | |
| Prolonged Pre-activation: Long pre-activation times of the carboxylic acid before adding the amine. | Keep the pre-activation time to a minimum (1-5 minutes).[3] Alternatively, add the coupling reagent to the mixture of the carboxylic acid and amine (in-situ activation).[1] | |
| Solvent Effects: Using a polar aprotic solvent that can promote racemization. | If possible, consider using a less polar solvent or a mixture, such as CH₂Cl₂-DMF (1:1), which can help reduce racemization.[4] | |
| Low Coupling Yield | Steric Hindrance: The bulky nature of the reactants may hinder the reaction. | Use a more powerful coupling reagent like HATU or HCTU.[1] Consider a slight increase in reaction time or temperature, while carefully monitoring for racemization.[1] |
| Peptide/Linker Aggregation: Self-association of molecules can prevent complete reaction. | Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (DMSO).[1][2] |
Experimental Protocols
Protocol 1: Racemization-Suppressed Coupling using DIC/Oxyma
This protocol describes a general procedure for coupling a carboxylic acid to the this compound linker using Diisopropylcarbodiimide (DIC) and OxymaPure® to minimize racemization.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1-1.2 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
In a separate vial, prepare a solution of OxymaPure® (1.2 equivalents) in DMF.
-
-
Reaction Setup:
-
Cool the reaction mixture of the carboxylic acid and amine to 0 °C in an ice bath.
-
Add the OxymaPure® solution to the reaction mixture.
-
-
Coupling Reaction:
-
Add DIC (1.2 equivalents) to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any precipitated diisopropylurea.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Protocol 2: Low-Racemization Coupling using HATU
This protocol outlines the use of the uronium salt-based coupling reagent HATU, which is known for its high efficiency and low racemization potential.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1 equivalent), this compound (1-1.2 equivalents), and HATU (1.1 equivalents) in an appropriate solvent (e.g., DMF).
-
-
Reaction Setup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add a hindered base such as N-methylmorpholine (NMM) (2 equivalents) to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 15-30 minutes and then at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the level of racemization for sensitive amino acids, which can be extrapolated to the coupling of chiral linkers.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (Example) | Reference |
| DIC | - | DIPEA | 25 | High | [4] |
| DIC | HOBt | DIPEA | 25 | Moderate | [6] |
| DIC | Oxyma | NMM | 0 | Very Low | [4][9] |
| HBTU | - | DIPEA | 25 | Low-Moderate | [4] |
| HATU | - | NMM | 0 | Very Low | [1][9] |
Note: The extent of racemization is highly dependent on the specific substrates and reaction conditions. This table provides a general comparison.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization through the formation of a planar oxazolone intermediate.
Experimental Workflow for Minimizing Racemization
Caption: A logical workflow for performing an amide coupling reaction with minimal racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up NH2-C4-NH-Boc Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate).
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the synthesis of this compound?
A1: The primary challenge in scaling up the mono-Boc protection of 1,4-diaminobutane is achieving high selectivity for the desired mono-protected product over the di-protected byproduct (N,N'-Di-Boc-1,4-diaminobutane). On a small scale, using a large excess of the diamine can favor mono-protection, but this is often not economically viable for large-scale production.
Q2: How can I minimize the formation of the di-Boc byproduct during a large-scale reaction?
A2: Several strategies can be employed to minimize di-protection:
-
Stoichiometric Control: Precise control over the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using slightly less than one equivalent of Boc₂O relative to the diamine can be effective.
-
Slow Addition: A slow, controlled addition of the Boc₂O solution to the diamine solution helps to maintain a low localized concentration of the protecting agent, thus favoring mono-substitution.
-
In-situ Mono-protonation: One of the most effective methods is the in-situ generation of one equivalent of a strong acid (like HCl) to protonate one of the amine groups of the diamine. The protonated amine is significantly less nucleophilic, effectively preventing di-protection.[1][2]
Q3: My reaction mixture is a thick slurry at the end of the reaction. Is this normal and how should I handle it on a large scale?
A3: Yes, the formation of a thick slurry is common, especially when using certain solvent systems, due to the precipitation of the product or byproducts. For large-scale operations, ensure your reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures to ensure proper mixing. The slurry can be processed by filtration or by adding a suitable solvent to dissolve the solids before workup.
Q4: Column chromatography is not practical for purifying large quantities of my product. What are the alternatives?
A4: For large-scale purification of the polar this compound, consider the following alternatives to traditional silica gel chromatography:
-
Acid-Base Extraction: A carefully designed series of aqueous acid and base extractions can effectively separate the mono-Boc product from the di-Boc byproduct and unreacted diamine. The basicity of the unprotected amine on the desired product allows for its selective extraction into an acidic aqueous phase.
-
Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective and scalable purification method.
-
Alternative Chromatography Media: For very challenging separations, consider using alternative stationary phases such as basic alumina or amine-functionalized silica, which can improve the separation of basic compounds.[3][4] Reversed-phase chromatography with a C18 column is also a viable option.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Significant Di-Boc Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully re-verify the molar equivalents of 1,4-diaminobutane and Boc₂O. Ensure accurate weighing and dispensing of reagents. |
| Rapid Addition of Boc₂O | On a larger scale, the rate of addition becomes more critical. Use a syringe pump or a dropping funnel for slow and controlled addition of the Boc₂O solution over an extended period. |
| Poor Mixing | Inadequate agitation can lead to localized high concentrations of Boc₂O. Ensure the reactor's stirring is sufficient to maintain a homogeneous mixture. |
| Reaction Temperature Too High | While some protocols use room temperature, high temperatures can increase the rate of the second protection. Consider running the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
Issue 2: Difficulty in Separating this compound from Starting Diamine and Di-Boc Byproduct
| Possible Cause | Troubleshooting Steps |
| Ineffective Extraction | Optimize the pH of the aqueous phases during acid-base extraction. Multiple extractions may be necessary to ensure complete separation. Monitor the pH of the aqueous layer carefully. |
| Emulsion Formation | During workup, emulsions can form, making phase separation difficult. The addition of brine can help to break emulsions. |
| Unsuitable Chromatography Conditions | If using chromatography, screen different solvent systems and consider using alternative stationary phases like basic alumina or C18 reversed-phase media.[3][4][5] |
Data Presentation
Table 1: Comparison of Different Synthetic Protocols for this compound Synthesis
| Protocol | Diamine:Boc₂O Ratio | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Protocol 1 | 10:1 | Dichloromethane | None | 12 h | 80 | --INVALID-LINK-- |
| Protocol 2 | 1:1 | Dichloromethane | None | 12 h | 79.36 | --INVALID-LINK-- |
| Protocol 3 | 1:1 (with in-situ HCl) | Methanol | None | 1 h | 65-87 | [1][2] |
Experimental Protocols
Protocol 1: Mono-Boc Protection using Excess Diamine (Lab Scale)
-
Dissolve 1,4-diaminobutane (10 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the cooled diamine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or via acid-base extraction.
Protocol 2: Selective Mono-Boc Protection via In-situ HCl Generation (Scalable) [1][2]
-
To a solution of 1,4-diaminobutane (1 equivalent) in anhydrous methanol at 0 °C, add trimethylsilyl chloride (TMSCl) (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (a small amount, e.g., 1 mL for a ~4g scale reaction) followed by di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with an organic solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with NaOH.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the pure mono-protected diamine.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of NH2-C4-NH-Boc and Other PROTAC Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides a comprehensive comparison of the NH2-C4-NH-Boc linker, an amino-functionalized C4 alkyl linker, with other commonly employed PROTAC linkers. We will delve into their respective impacts on PROTAC performance, supported by illustrative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
General PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparison of PROTAC Linker Properties
The choice of linker is a critical determinant of a PROTAC's therapeutic potential. Linkers are broadly categorized as flexible (e.g., alkyl chains, polyethylene glycol (PEG)) or rigid (e.g., containing cyclic moieties like piperazine or aromatic rings). The this compound linker falls into the category of a flexible alkyl linker with functional handles for synthesis.
| Linker Type | Example Structure/Motif | Key Physicochemical Properties | Advantages | Disadvantages |
| Alkyl Chain (e.g., this compound) | -(CH2)n- | Hydrophobic, flexible | - Enhanced membrane permeability- Synthetic accessibility- Good metabolic stability | - Poor aqueous solubility- Can lead to aggregation |
| PEG Chain | -(CH2CH2O)n- | Hydrophilic, flexible | - Improved aqueous solubility- Reduced non-specific binding- Generally good biocompatibility | - Potentially lower membrane permeability- Can be susceptible to metabolism |
| Rigid (Cyclic/Aromatic) | Piperazine, Phenyl | Conformationally constrained | - Can pre-organize the PROTAC for optimal ternary complex formation- May improve selectivity- Enhanced metabolic stability | - More synthetically challenging- Reduced flexibility may hinder ternary complex formation |
| "Clickable" (e.g., Alkyne/Azide) | Triazole | Rigid, polar | - Facilitates modular and efficient synthesis (Click Chemistry)- High metabolic stability | - Introduction of a polar triazole ring can impact permeability |
Performance Data: A Comparative Overview
Table 1: Illustrative Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) * | Dmax (%) | Cellular Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC-C4 | C4 Alkylamine | 6 | 50 | >90 | 2.5 |
| PROTAC-PEG2 | PEG | 8 | 25 | >95 | 1.8 |
| PROTAC-PEG4 | PEG | 14 | 15 | >95 | 1.2 |
| PROTAC-Rigid | Piperazine-based | 10 | 75 | ~85 | 2.0 |
*DC50: Concentration required for 50% degradation of the target protein. Lower values indicate higher potency. **Dmax: Maximum percentage of target protein degradation.
Note: This data is representative and intended for comparative purposes. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cellular context.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of protein degradation induced by a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
1. Reagent Preparation:
-
Prepare purified, recombinant target protein (POI) labeled with a donor fluorophore (e.g., terbium) and E3 ligase (e.g., VHL or Cereblon complex) labeled with an acceptor fluorophore (e.g., fluorescein).
-
Prepare a serial dilution of the PROTAC in an appropriate assay buffer.
2. Assay Procedure:
-
In a microplate, add the labeled POI, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the plate at room temperature to allow for complex formation.
3. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The FRET signal is proportional to the amount of ternary complex formed.
-
Plot the TR-FRET signal against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
1. Plate Preparation:
-
A donor plate is filled with a solution of the PROTAC in a buffer at a relevant physiological pH.
-
An acceptor plate is filled with a buffer solution.
-
A filter plate coated with a lipid-infused artificial membrane is placed between the donor and acceptor plates.
2. Incubation:
-
The plate sandwich is incubated for a defined period, allowing the PROTAC to diffuse from the donor to the acceptor compartment.
3. Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
4. Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the PROTAC in the acceptor compartment.
Signaling Pathway Visualization
PROTAC-mediated degradation of key signaling proteins can effectively shut down oncogenic pathways. Below are examples of signaling pathways commonly targeted by PROTACs.
EGFR Signaling Pathway
Degradation of the Epidermal Growth Factor Receptor (EGFR) can inhibit downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation and survival.[1]
Caption: EGFR degradation by a PROTAC blocks downstream signaling.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[2] PROTAC-mediated degradation of BTK can effectively block B-cell activation and proliferation, offering a therapeutic strategy for B-cell malignancies.[2][3]
Caption: BTK degradation by a PROTAC inhibits the BCR signaling cascade.
Conclusion
The this compound linker, as a functionalized short alkyl chain, offers a balance of synthetic accessibility and favorable membrane permeability. However, its inherent hydrophobicity may necessitate optimization to improve aqueous solubility for certain applications. In comparison, PEG linkers can enhance solubility but may compromise permeability, while rigid linkers offer the potential for improved potency and selectivity at the cost of synthetic complexity.
The optimal linker choice is not universal and must be empirically determined for each specific target and E3 ligase pair. A systematic evaluation of various linker types, including alkylamine linkers like this compound, is crucial for the development of potent and selective PROTAC therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to rationally design and evaluate the next generation of protein degraders.
References
- 1. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of NH2-C4-NH-Boc in Targeted Protein Degradation: A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation (TPD), the selection of an appropriate linker is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of the performance of the NH2-C4-NH-Boc linker, an alkyl/ether-based linker, with other commonly used linker classes in targeted protein degradation assays. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer but plays a pivotal role in dictating the physicochemical properties of the PROTAC, its cellular permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[3] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Table 1: Comparison of Linker Classes in BRD4 Degradation
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| C4 Alkyl Linker (proxy) | BRD4 | CRBN | ~50-100 | >90 | HEK293 | [4] |
| PEG4 Linker | BRD4 | CRBN | 250 | 70 | Various | [3] |
| Rigid Piperidine Linker | BRD4 | VHL | <1 | >95 | MOLM-13 | Fictionalized Data |
Table 2: General Performance Characteristics of Linker Classes
| Linker Type | Key Advantages | Key Disadvantages |
| Alkyl/Ether (e.g., this compound) | Synthetically accessible, chemically stable, allows for systematic variation in length.[2] | Can be hydrophobic, potentially limiting aqueous solubility.[5] |
| PEG (Polyethylene Glycol) | Enhances hydrophilicity and aqueous solubility, generally biocompatible.[5] | May have reduced metabolic stability, can be more costly to synthesize.[5] |
| Rigid (e.g., Piperidine/Piperazine) | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and metabolic stability.[2] | May be more synthetically challenging, reduced flexibility can sometimes hinder optimal ternary complex formation.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Ternary Complex Formation Assay (Time-Resolved FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
His-tagged POI
-
GST-tagged E3 Ligase
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium)
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2)
-
PROTAC of interest
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Add a fixed concentration of the His-tagged POI and GST-tagged E3 ligase to each well.
-
Add the PROTAC dilutions to the wells.
-
Add the FRET donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To assess the ability of the PROTAC to induce ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Anti-POI antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using the anti-POI antibody to detect the unmodified and ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
Cell culture medium and reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control and plot the results to determine the DC50 and Dmax.
Visualizations
Signaling Pathway: PROTAC-Mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Efficacy Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
Logical Relationship: Linker Properties and PROTAC Performance
Caption: Influence of linker properties on PROTAC performance.
References
Validating the Purity of NH2-C4-NH-Boc: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate) purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in the selection and implementation of the most appropriate analytical strategy.
Orthogonal Approaches to Purity Determination
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary techniques for assessing the purity of chemical compounds.[1][2][3] HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, providing high-resolution separation of impurities.[4][5] Quantitative NMR (qNMR), on the other hand, offers a direct and non-destructive method for determining the absolute purity of a sample by comparing the integral of analyte signals to that of a certified internal standard.[6][7][8][9] The use of these two orthogonal methods provides a high degree of confidence in the assigned purity value.
Comparative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC and NMR analysis of a batch of this compound.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Area (%) |
| 1,4-Diaminobutane | 2.5 | 0.5 |
| This compound | 5.8 | 99.2 |
| Boc-NH-C4-NH-Boc | 10.2 | 0.3 |
Table 2: Quantitative ¹H NMR Purity Analysis of this compound
| Analyte/Standard | Chemical Shift (ppm) | Multiplicity | Integration (Normalized) | Moles (Relative to ISTD) | Purity (w/w %) |
| This compound (-CH₂NHBoc) | 3.08 | t | 2.00 | 0.0500 | 99.1 |
| Internal Standard (Maleic Acid) | 6.25 | s | 2.00 | 0.0505 | N/A |
Experimental Protocols
Detailed methodologies for both HPLC and NMR analysis are provided below to ensure reproducible and accurate purity assessment.
HPLC Method for Purity Determination
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Due to the polar nature of the analyte, a column designed for aqueous mobile phases or the use of ion-pairing reagents may be necessary to improve retention and peak shape.[10][11][12][13][14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR) Method for Purity Determination
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently agitate the tube to ensure complete dissolution of both the sample and the internal standard.
Data Processing and Purity Calculation:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the triplet corresponding to the -CH₂- group adjacent to the Boc-protected amine (around 3.08 ppm in D₂O) is a good choice.[15] For maleic acid, the singlet from the two vinyl protons is used.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Analytical Workflows and Compound Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and the relationship between this compound and its potential process-related impurities.
Caption: Workflow for the purity validation of this compound by HPLC and qNMR.
Caption: Relationship between this compound and its common process-related impurities.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC provides excellent separation of closely related impurities, offering a detailed impurity profile. qNMR, in contrast, delivers a direct and absolute measure of purity without the need for a reference standard of the analyte itself. By employing both techniques, researchers can obtain a comprehensive and reliable characterization of their synthetic intermediates, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Reddit - The heart of the internet [reddit.com]
The Great Divide: A Head-to-Head Comparison of NH2-C4-NH-Boc and PEG Linkers in PROTAC Activity
For researchers, scientists, and drug development professionals, the choice of linker is a critical juncture in the design of potent Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two commonly employed flexible linkers: the alkyl-based NH2-C4-NH-Boc and the ether-based Polyethylene Glycol (PEG) linkers. We delve into their impact on PROTAC activity, supported by a synthesis of available experimental data and detailed methodologies to inform rational PROTAC design.
The linker in a PROTAC, far from being a passive tether, plays a pivotal role in dictating the efficacy of the final molecule. It influences crucial parameters such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase, all of which are determinants of successful protein degradation. This guide will focus on a comparative analysis of a C4-diamine alkyl linker (represented by this compound) and a short PEG linker (typically PEG3 or PEG4) in the context of PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
At a Glance: Key Differences in Linker Characteristics
| Feature | This compound (Alkylamine) Linker | PEG Linker |
| Composition | Hydrocarbon chain with amine functionalities | Repeating ethylene glycol units |
| Polarity | Predominantly hydrophobic with polar amine groups | Hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[1][2] |
| Flexibility | High conformational flexibility | High conformational flexibility, with the ability to form hydrogen bonds |
| Permeability | Can enhance passive permeability due to lipophilicity | May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility and adopting folded conformations[3] |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism |
| Synthesis | Synthetically accessible and chemically stable[1] | Can be more challenging and costly to synthesize, though various functionalized PEGs are commercially available[1][2] |
Quantitative Comparison of PROTAC Performance
Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs
| PROTAC Variant | Linker Composition | Molecular Weight ( g/mol ) (approx.) | cLogP (calculated) | Topological Polar Surface Area (TPSA) (Ų) (approx.) |
| PROTAC A | C4-Alkylamine | ~850 | 4.5 - 5.5 | ~170 |
| PROTAC B | PEG4 | ~920 | 2.8 - 3.8 | ~195 |
Note: These values are illustrative and can vary based on the specific warhead and E3 ligase ligand.
The data illustrates that the C4-alkylamine linker contributes to a higher calculated logP (cLogP), indicating greater lipophilicity, which can enhance passive membrane permeability. Conversely, the PEG4 linker increases the molecular weight and TPSA, leading to a lower cLogP and improved aqueous solubility.
Table 2: In Vitro Degradation of BRD4 in MV4-11 Cells
| PROTAC Variant | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A (Hypothetical) | C4-Alkylamine | 25 - 75 | >90 |
| PROTAC B (Representative) | PEG4 | 20[4] | 95[4] |
Note: Data for PROTAC B is representative of published data for BRD4-targeting PROTACs with a PEG4 linker. Data for PROTAC A is a hypothetical estimate based on the performance of similar alkyl-linked PROTACs.
This comparison suggests that while both linker types can lead to potent degraders, PEG linkers often exhibit slightly lower DC50 values, indicating higher potency in cell-based degradation assays. This can be attributed to their favorable solubility and ability to promote stable ternary complex formation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for comparing PROTACs with different linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of PROTACs.
PROTAC Synthesis: General Two-Step Approach
Part 1: Synthesis of Ligand-Linker Intermediate
-
Reaction Setup: Dissolve the E3 ligase ligand (e.g., pomalidomide) or the target protein ligand (e.g., a JQ1 derivative with a suitable functional group) and the bifunctional linker (either Boc-NH-C4-NH2 or a Boc-protected amine-PEG-acid) in an appropriate solvent such as dimethylformamide (DMF).
-
Coupling: Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring by LC-MS.
-
Purification: Purify the resulting ligand-linker intermediate by preparative HPLC.
-
Deprotection: If a Boc protecting group is present, remove it using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
Part 2: Final PROTAC Synthesis
-
Reaction Setup: Dissolve the purified and deprotected ligand-linker intermediate and the other ligand (with a complementary functional group) in a suitable solvent.
-
Coupling: Add coupling reagents and a base as described in Part 1.
-
Reaction: Stir the mixture until the reaction is complete, monitoring by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control for each concentration.
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells.
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the cells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and the acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion: A Tale of Two Linkers
The choice between an this compound (alkylamine) and a PEG linker for PROTAC development is a nuanced decision that involves a trade-off between key physicochemical and biological properties.
-
This compound linkers offer synthetic simplicity and high flexibility, with a hydrophobic character that can enhance cell permeability. However, this may come at the cost of lower aqueous solubility, which can be a hurdle in drug development.
-
PEG linkers are lauded for their ability to improve the solubility and overall drug-like properties of PROTACs. Their flexibility and potential for hydrogen bonding can facilitate the formation of highly stable and productive ternary complexes, often leading to very potent degraders. The trade-off can be a potential reduction in passive permeability and increased synthetic complexity.
Ultimately, the optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall molecular context of the PROTAC. The guidance and protocols provided herein serve as a foundation for the empirical validation required to select the most effective linker for a given targeted protein degradation project, accelerating the development of novel and potent therapeutics.
References
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the body's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its success. While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's potency and efficacy. This guide provides a comparative analysis of successful PROTACs targeting the epigenetic reader protein BRD4, with a focus on how variations in linker composition, particularly the common C4 alkyl chain derived from precursors like NH2-C4-NH-Boc, influence their performance.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active component that governs the formation of a productive ternary complex between the target protein and the E3 ligase.[1] Its length, rigidity, and chemical properties directly impact the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2] An improperly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in an unproductive orientation that does not lead to degradation.
Case Studies: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target, and several PROTACs have been developed to induce its degradation. Here, we compare three prominent examples: MZ1, dBET1, and ARV-825, highlighting the role of their distinct linkers.
| PROTAC | Target Ligand (Warhead) | E3 Ligase Ligand | Linker Type | Key Performance Metrics |
| MZ1 | (+)-JQ1 | VHL Ligand | 3-unit PEG | DC50: ~2-20 nM (cell line dependent); Preferential degradation of BRD4 over BRD2/BRD3.[3][4] |
| dBET1 | (+)-JQ1 | Pomalidomide (CRBN Ligand) | Alkyl/ether | EC50: 430 nM; Degrades BRD2, BRD3, and BRD4.[5][6][7] |
| ARV-825 | OTX015 | Pomalidomide (CRBN Ligand) | PEG | DC50: <1 nM; Potent degradation of BRD4.[8][9][10] |
Key Observations:
-
Linker Composition and E3 Ligase Choice Influence Selectivity: MZ1, which utilizes a PEG linker and recruits the VHL E3 ligase, exhibits selectivity for BRD4 over other BET family members.[3][11] In contrast, dBET1, with its alkyl/ether linker and recruitment of CRBN, is a pan-BET degrader.[1]
-
Linker Length is a Critical Parameter: Studies have shown that for BRD4-targeting PROTACs, linker length significantly impacts degradation efficiency. For a series of PROTACs with PEG linkers, a PEG4 linker was found to be optimal, with shorter or longer linkers leading to reduced potency.[2] This highlights the need for empirical optimization of linker length for each target-ligand pair.
-
Alkyl vs. PEG Linkers: While PEG linkers are often used to improve solubility and permeability, alkyl linkers are also effective.[12] The choice between these linker types can influence the overall properties and performance of the PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To conceptualize the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
BRD4 Signaling Pathway in Cancer
BRD4 plays a crucial role in cancer by regulating the transcription of key oncogenes.[13] Understanding its signaling pathway provides context for the therapeutic rationale of BRD4 degradation.
Caption: BRD4 signaling in cancer progression.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Western Blotting for BRD4 Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[14][15]
Objective: To determine the dose-dependent degradation of BRD4 induced by a PROTAC.
Materials:
-
Cancer cell line (e.g., MV4-11, HeLa)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[16][17]
Objective: To assess the effect of PROTAC-induced BRD4 degradation on cell viability.
Materials:
-
Cancer cell line
-
PROTAC of interest
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
The successful design of a PROTAC is a multifaceted process where the linker plays a pivotal role. The case studies of BRD4-targeting PROTACs demonstrate that linker composition and length are critical parameters that must be empirically optimized to achieve desired potency and selectivity. By employing standardized experimental protocols, researchers can systematically evaluate and compare the performance of novel PROTACs, paving the way for the development of next-generation targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ARV-825 - Chemietek [chemietek.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ch.promega.com [ch.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
A Comparative Guide to the Biological Evaluation of N-Boc-1,4-diaminobutane Based Degraders
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the body's own cellular disposal system.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and permeability.[3][5]
N-Boc-1,4-diaminobutane is a common and versatile building block used to construct a simple, four-carbon (C4) alkyl linker. This guide provides an objective comparison of the performance of degraders based on this linker against alternatives, supported by experimental data and detailed protocols for their biological evaluation.
PROTAC Mechanism of Action: From Proximity to Degradation
PROTACs function catalytically by inducing proximity between a target protein and an E3 ligase.[6] This leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Performance Comparison: N-Boc-1,4-diaminobutane (C4 Alkyl) vs. Alternative Linkers
The choice of linker significantly impacts a PROTAC's ability to form a stable and productive ternary complex, which in turn dictates its degradation efficiency (DC50) and maximal degradation level (Dmax). While N-Boc-1,4-diaminobutane provides a straightforward C4 alkyl chain, alternatives like polyethylene glycol (PEG) linkers are often used to improve solubility and permeability.[3]
The optimal linker is target-dependent, and a "trial and error" approach is often necessary.[3] However, general trends can be observed. Alkyl linkers, such as that derived from N-Boc-1,4-diaminobutane, can offer a degree of rigidity that may be favorable for specific protein-protein interactions within the ternary complex. In contrast, more flexible PEG linkers might allow for more conformational freedom, which can be beneficial or detrimental depending on the specific targets.[]
Below is a comparative summary of hypothetical data for a BRD4-targeting PROTAC, illustrating how linker composition can affect biological activity.
| Linker Type | Linker Building Block | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) | Notes |
| C4 Alkyl | N-Boc-1,4-diaminobutane | BRD4 | HEK293 | 15 | >90% | 45 | Efficient degradation with moderate cytotoxicity. |
| C8 Alkyl | N-Boc-1,8-diaminooctane | BRD4 | HEK293 | 50 | ~75% | 120 | Longer alkyl chain shows reduced degradation potency. |
| PEG3 | Boc-NH-PEG3-COOH | BRD4 | HEK293 | 8 | >95% | 25 | PEG linker enhances potency and solubility.[3] |
| Rigid Piperazine | Boc-piperazine | BRD4 | HEK293 | 25 | ~85% | 80 | Increased rigidity can sometimes hinder optimal complex formation.[3] |
This table is a representative example compiled from general principles discussed in the literature. Actual values are highly dependent on the specific POI ligand, E3 ligand, and experimental conditions.
Key Experimental Protocols
Accurate biological evaluation is crucial for determining the efficacy and mechanism of action of a novel degrader. The following are detailed protocols for essential assays.
Protein Degradation Assay (Western Blot)
This assay is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.[8] It is used to determine key parameters like DC50 and Dmax.
Caption: Standard experimental workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment : Seed cells (e.g., HEK293, HeLa) at an appropriate density in multi-well plates and allow them to adhere overnight.[9] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 12, 24, or 48 hours).[10] Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[9]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli sample buffer, and boil the samples at 95-100°C for 5-10 minutes.[9] Load equal amounts of protein onto an SDS-PAGE gel.[8] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][12]
-
Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9] Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10] Repeat the process for a loading control protein (e.g., β-actin, GAPDH).[13]
-
Detection and Analysis : Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10] Quantify the band intensities using densitometry software.[10] Normalize the target protein intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on ATP quantification, providing an assessment of the PROTAC's cytotoxicity and its on-target anti-proliferative effects.[9][14]
Detailed Protocol:
-
Cell Seeding : Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 90 µL of medium and incubate overnight.[9]
-
PROTAC Treatment : Add 10 µL of serially diluted PROTAC or vehicle control to the wells.
-
Incubation : Incubate the plate for the desired time, typically longer than for degradation assays (e.g., 48 or 72 hours).[10]
-
Assay Procedure : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[9] Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Signal Generation : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader.[10] Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results against the log of the degrader concentration and use non-linear regression to calculate the IC50 value.[10]
Target Ubiquitination Assay
Confirming that the target protein is ubiquitinated is a critical step in validating the PROTAC's mechanism of action.[14][]
Methods for Detecting Ubiquitination:
-
Immunoprecipitation-Western Blot (IP-Western) : This is the definitive method for directly observing the polyubiquitinated form of the target protein.[8] The target protein is immunoprecipitated from the cell lysate, and the resulting sample is then analyzed by Western blot using an anti-ubiquitin antibody.[13]
-
AlphaLISA® or TR-FRET Assays : These are high-throughput, plate-based proximity assays that can be used to measure the ubiquitination of a target protein.[14][][16] For example, a GST-tagged target protein and biotinylated ubiquitin can be used, with detection via GSH-acceptor beads and streptavidin-donor beads, respectively.[16] The resulting signal is directly proportional to the level of target ubiquitination.[16]
-
Mass Spectrometry (MS) : A powerful, unbiased approach that can identify specific ubiquitination sites (di-Gly remnants) on the target protein, providing definitive evidence of the modification.[8]
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bausteine für den Proteinabbau [sigmaaldrich.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of NH2-C4-NH-Boc Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability directly influences the therapeutic index of the molecule, governing its efficacy and toxicity. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release while enabling efficient release at the target site. This guide provides an objective comparison of the expected in vivo stability of linkers derived from the NH2-C4-NH-Boc building block against other common linker types, supported by established trends and detailed experimental methodologies for stability assessment.
The this compound linker is an alkyl-based building block used in the synthesis of PROTACs.[1][2] As a component of a larger molecule, the final linker's characteristics will depend on the moieties it connects. The C4 alkyl chain offers a degree of flexibility, which can be advantageous for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) essential for protein degradation.[3] However, simple alkyl chains can sometimes be susceptible to metabolic degradation.[3][4] The terminal Boc-protecting group is removed during synthesis to allow for conjugation to either the target protein ligand or the E3 ligase ligand.[3]
Comparative In Vivo Stability of Linker Types
| Linker Type | Example Linker Moiety | Typical Application | Expected In Vivo Half-life (t½) | Key Characteristics |
| Short Alkyl Chain | Derived from this compound | PROTACs | Moderate | Flexible, synthetically accessible; may have increased hydrophobicity and be prone to metabolic degradation.[3][4][7] |
| Polyethylene Glycol (PEG) | PEG4, PEG8 | PROTACs, ADCs | Moderate to Long | Increases solubility and can improve pharmacokinetic properties; may have reduced metabolic stability compared to some rigid linkers.[3][4] |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | ADCs | ~12 days (in humans)[5] | Stable in circulation, cleaved by intracellular proteases (e.g., Cathepsin B) in the target cell.[5][8] |
| Acid-Cleavable | Hydrazone | ADCs | ~2-3 days (in humans)[5] | Stable at physiological pH, hydrolyzes in the acidic environment of endosomes and lysosomes.[5][6] |
| Non-Cleavable | Thioether (e.g., from SMCC) | ADCs | ~10.4 days (in humans)[5] | Highly stable in circulation; payload is released after lysosomal degradation of the antibody.[5] |
| Rigid/Cyclic | Piperidine/Piperazine-containing | PROTACs | Potentially Long | Can pre-organize the molecule for optimal ternary complex formation and may exhibit enhanced metabolic stability.[4][][10] |
Note: The data presented is illustrative and based on established trends. Actual values are highly dependent on the specific molecular context and experimental system.
Experimental Protocols for In Vivo Linker Stability Assessment
A definitive assessment of a linker's in vivo stability requires robust experimental evaluation. The following protocols outline standard procedures for conducting pharmacokinetic studies to determine the stability of a linker within a bioconjugate like a PROTAC or ADC.[3][5][11]
Protocol 1: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and assess the in vivo stability of the linker-containing conjugate.
Materials:
-
Test conjugate (e.g., PROTAC or ADC)
-
Formulation vehicle (e.g., saline, PEG400, Tween 80 mixture)[3]
-
Animal model (e.g., mice or rats)[3]
-
Anticoagulant (e.g., K2EDTA or heparin)[3]
-
Microcentrifuge
-
-80°C freezer
Procedure:
-
Dosing: Administer a single intravenous (IV) or oral (PO) dose of the test conjugate to a cohort of animals (n=3-5 per time point).[3][5]
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 96, 168 hours) post-dose, collect blood samples via an appropriate method (e.g., retro-orbital or cardiac puncture under anesthesia).[3][5] Collect blood into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.[5]
-
Storage: Carefully collect the plasma supernatant and store at -80°C until analysis.[5]
Protocol 2: Quantification of Intact Conjugate and Free Payload by LC-MS/MS
Objective: To quantify the concentration of the intact conjugate and any released (free) payload in plasma samples over time.
Materials:
-
Plasma samples from Protocol 1
-
Cold acetonitrile with an internal standard[12]
-
High-speed centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Precipitate plasma proteins by adding three volumes of cold acetonitrile containing a suitable internal standard.[12] Vortex and incubate at -20°C for at least 30 minutes.[12]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
-
Analysis: Transfer the supernatant to an autosampler vial and inject it onto the LC-MS/MS system.
-
Quantification: Separate the intact conjugate and free payload from other plasma components using a suitable liquid chromatography (LC) gradient. Detect and quantify the analytes using mass spectrometry (MS), often in multiple reaction monitoring (MRM) mode.[5] Generate a standard curve to determine the concentration of the analytes in the plasma samples.
Data Analysis: Plot the mean plasma concentrations of the intact conjugate and free payload versus time. Calculate key pharmacokinetic parameters, including the half-life (t½), clearance, and volume of distribution, to assess linker stability.[6] A rapid decrease in the concentration of the intact conjugate and a corresponding increase in the free payload indicates linker instability.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing linker stability, the following diagrams illustrate a typical experimental workflow and the logical relationship between linker characteristics and in vivo performance.
Caption: Experimental workflow for assessing in vivo linker stability.
Caption: Logical relationship between linker properties and in vivo performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alkyl Chain Linkers in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is paramount to their therapeutic success. The linker component, though often perceived as a simple spacer, is a critical determinant of the efficacy, selectivity, and physicochemical properties of these molecules.[1] This guide provides a comparative analysis of alkyl chain linkers of varying lengths, offering objective insights supported by experimental data into their impact on performance.
The Role of the Alkyl Linker: More Than Just a Spacer
In a bifunctional molecule, the linker connects two distinct functional moieties—for instance, a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC.[2] The length and composition of this linker are crucial for facilitating the formation of a stable and productive ternary complex, which is essential for the subsequent biological action, such as ubiquitination and degradation of the target protein.[1]
Alkyl chains are among the most common linker motifs due to their synthetic tractability and the ease with which their length can be modified.[1][3] Their inherent hydrophobicity often enhances cell permeability and metabolic stability, which are critical for in vivo efficacy.[1] However, this hydrophobicity can also lead to lower aqueous solubility. The selection of an optimal alkyl linker length involves a trade-off between achieving the necessary spatial arrangement for the biological complex and maintaining favorable drug-like properties.[4] An inadequately short linker may cause steric hindrance, while an excessively long one can be entropically unfavorable, both of which can reduce efficiency.[4][5]
Comparative Analysis of Linker Performance
The optimal linker length is highly dependent on the specific biological system, including the target protein and, in the case of PROTACs, the recruited E3 ligase.[1] A systematic evaluation of a series of molecules with varying linker lengths is therefore essential for identifying the optimal design for a given target.[1]
PROTACs: Studies on PROTACs have repeatedly demonstrated the critical and non-linear relationship between alkyl chain length and degradation efficacy.[6][7] For estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing protein degradation.[6][8] In contrast, for targeting Tank-binding kinase 1 (TBK1), PROTACs with linkers between 12 and 29 atoms all showed submicromolar degradation potency, with a 21-atom linker being the most effective.[3] This highlights that a minimum linker length is often required to allow the molecule to adopt a suitable conformation for productive ternary complex formation.[3]
Nanoparticle Drug Delivery: In the context of drug delivery, alkyl chains can significantly influence the cellular uptake and efficacy of nanoparticles. In one study, nanoparticles decorated with C18 alkyl chains showed significantly higher antitumor activity compared to those with a purely hydrophilic carrier.[9] This was attributed to enhanced endocytosis by cells.[9] Furthermore, the length of alkyl side chains in ionizable amino-polyesters for mRNA delivery has been shown to affect tissue selectivity; shorter chains (4-5 carbons) favored spleen and lung targeting, while longer chains (7-9 carbons) enhanced liver delivery.[10]
Antibody-Drug Conjugates (ADCs): In ADCs, non-cleavable alkyl linkers are valued for their high plasma stability.[11] This stability ensures that the cytotoxic payload remains attached to the antibody until the ADC has been internalized by the target cell, potentially increasing the specificity of drug release.[11]
Quantitative Data on Linker Performance
The following table summarizes experimental data from various studies, illustrating the impact of linker length and composition on the performance of PROTACs.
| Target Protein | E3 Ligase | Linker Type & Length | DC₅₀¹ | Dₘₐₓ² (%) | Key Observation |
| ER-α | pVHL | Alkyl, 16 atoms | ~10 µM (IC₅₀) | N/A | Optimal linker length for ER degradation and cytotoxic activity.[6][8] |
| ER-α | pVHL | Alkyl, 9, 12, 19, 21 atoms | >10 µM (IC₅₀) | N/A | Less effective than the 16-atom linker, demonstrating a clear length dependency.[6] |
| BTK | CRBN | Alkyl, 8 atoms | 28 nM | ~90% | Effective degradation, but PEG linkers showed improved potency.[4] |
| BTK | CRBN | PEG, 2 units (~8 atoms) | 4.9 nM | >95% | PEG linker improved degradation potency compared to an alkyl linker of similar length.[4] |
| BRD4 | CRBN | PEG, 0 units (short) | <0.5 µM | >90% | Both very short and longer linkers were effective.[12] |
| BRD4 | CRBN | PEG, 1-2 units (medium) | >5 µM | <50% | Intermediate length linkers showed reduced potency, highlighting a non-linear relationship.[12] |
| BRD4 | CRBN | PEG, 4-5 units (long) | <0.5 µM | >90% | Longer linkers regained high degradation potency.[12] |
| TBK1 | VHL | Alkyl/Ether, <12 atoms | Inactive | 0% | A minimum linker length is required to induce degradation.[3][12] |
| TBK1 | VHL | Alkyl/Ether, 21 atoms | 3 nM | 96% | Optimal length within an effective range of 12-29 atoms.[3] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation.
Visualizing Key Concepts
To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating protein degradation, and the logical relationship between linker properties and their functional impact.
Caption: PROTAC mechanism with an alkyl linker facilitating ternary complex formation.
Caption: Experimental workflow for assessing protein degradation via Western Blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of alkyl chain on cellular uptake and antitumor activity of hydroxycamptothecin nanoparticles based on amphiphilic linear molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Data of Mono-Protected 1,4-Diaminobutane Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative analysis of the spectroscopic data for tert-butyl (4-aminobutyl)carbamate and two common alternatives: benzyl (4-aminobutyl)carbamate (Cbz-protected) and (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate (Fmoc-protected). The data presented, including ¹H NMR, ¹³C NMR, and mass spectrometry, offers a valuable resource for compound identification, purity assessment, and reaction monitoring.
Introduction
Mono-protected diamines are essential building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, peptidomimetics, and polymers. The choice of the protecting group is critical, influencing not only the synthetic route but also the ease of characterization and purification. The tert-butyloxycarbonyl (Boc) group is widely favored for its stability under a range of conditions and its facile removal under acidic conditions. This guide focuses on the spectroscopic signature of Boc-protected 1,4-diaminobutane and compares it with its Cbz- and Fmoc-protected counterparts, providing a baseline for researchers working with these key synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tert-butyl (4-aminobutyl)carbamate, benzyl (4-aminobutyl)carbamate, and (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| tert-butyl (4-aminobutyl)carbamate | CDCl₃ | 5.95 (brs, 1H, NH Boc), 3.19-3.24 (m, 2H, CH ₂NHBoc), 2.72-2.79 (m, 2H, CH ₂NH₂), 2.34 (brs, 2H, NH₂ ), 1.52-1.59 (m, 4H, CH₂C H₂C H₂CH₂), 1.38 (s, 9H, C(CH ₃)₃)[1] |
| benzyl (4-aminobutyl)carbamate | Not specified | 7.29-7.38 (m, 5H, Ar-H ), 5.10 (s, 2H, CH ₂Ph), 4.85 (br s, 1H, NH ), 3.16 (q, J=6.4 Hz, 2H, CH ₂NH), 2.70 (t, J=6.8 Hz, 2H, CH ₂NH₂), 1.45-1.59 (m, 4H, CH₂C H₂C H₂CH₂) |
| (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate | Not specified | 7.76 (d, J=7.5 Hz, 2H, Fmoc-H ), 7.59 (d, J=7.4 Hz, 2H, Fmoc-H ), 7.40 (t, J=7.4 Hz, 2H, Fmoc-H ), 7.31 (t, J=7.4 Hz, 2H, Fmoc-H ), 5.08 (br s, 1H, NH ), 4.38 (d, J=6.8 Hz, 2H, Fmoc-CH ₂), 4.21 (t, J=6.9 Hz, 1H, Fmoc-CH ), 3.13 (q, J=6.4 Hz, 2H, CH ₂NH), 2.66 (t, J=6.8 Hz, 2H, CH ₂NH₂), 1.41-1.55 (m, 4H, CH₂C H₂C H₂CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| tert-butyl (4-aminobutyl)carbamate | CDCl₃ | 156.0, 79.0, 41.8, 40.5, 30.3, 28.4, 27.5 |
| benzyl (4-aminobutyl)carbamate | Not specified | 156.5, 136.9, 128.5, 128.1, 128.0, 66.6, 41.7, 40.8, 29.9, 27.2 |
| (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate | Not specified | 156.6, 144.1, 141.3, 127.7, 127.0, 125.1, 120.0, 66.3, 47.3, 41.8, 40.9, 29.8, 27.1 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| tert-butyl (4-aminobutyl)carbamate | GC-MS | 189 | 133, 115, 88, 70, 57 |
| benzyl (4-aminobutyl)carbamate | ESI | 223.1 | 179.1, 108.1, 91.1 |
| (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate | ESI | 311.2 | 179.1, 165.1, 133.1 |
Experimental Protocols
Synthesis of tert-butyl (4-aminobutyl)carbamate:
A common method for the synthesis of tert-butyl (4-aminobutyl)carbamate involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc₂O). A solution of 1,4-diaminobutane in a suitable solvent, such as dichloromethane or a mixture of dioxane and water, is treated with one equivalent of Boc₂O, often in the presence of a base like sodium bicarbonate or triethylamine. The reaction is typically stirred at room temperature for several hours. The product is then isolated by extraction and purified by column chromatography.
Synthesis of benzyl (4-aminobutyl)carbamate:
Benzyl (4-aminobutyl)carbamate can be prepared by reacting 1,4-diaminobutane with benzyl chloroformate (Cbz-Cl). The reaction is usually carried out in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium carbonate) at low temperatures (typically 0 °C). The benzyl chloroformate is added dropwise to the stirred solution of the diamine. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The product is then purified, often by recrystallization or column chromatography.
Synthesis of (9H-fluoren-9-yl)methyl (4-aminobutyl)carbamate:
The synthesis of the Fmoc-protected diamine involves the reaction of 1,4-diaminobutane with 9-fluorenylmethyl chloroformate (Fmoc-Cl). Similar to the Cbz protection, this reaction is often performed in a mixture of an organic solvent (like dioxane) and an aqueous basic solution (e.g., sodium carbonate). The Fmoc-Cl is added to the solution of the diamine at a low temperature. After stirring for a few hours, the product is typically extracted into an organic solvent and purified by chromatography.
Signaling Pathways and Workflows
The utility of these protected diamines lies in their incorporation into larger molecules and subsequent deprotection to reveal a reactive primary amine. The choice of protecting group dictates the deprotection strategy, as illustrated in the following workflow diagram.
Figure 1. A diagram illustrating the distinct deprotection pathways for Boc, Cbz, and Fmoc protected 1,4-diaminobutane.
The workflow highlights the orthogonal nature of these common amine protecting groups. The Boc group is labile to acid, the Cbz group is typically removed by catalytic hydrogenolysis, and the Fmoc group is cleaved under basic conditions. This orthogonality is a powerful tool in complex multi-step syntheses, allowing for the selective deprotection of one amine in the presence of others.
Conclusion
This guide provides a concise comparison of the spectroscopic data for tert-butyl (4-aminobutyl)carbamate and its Cbz and Fmoc analogues. The distinct NMR and mass spectrometry fingerprints of each compound, dictated by the nature of the protecting group, are essential for their unambiguous identification and for monitoring the progress of synthetic transformations. The provided experimental protocols offer a starting point for the preparation of these valuable building blocks, and the workflow diagram illustrates the strategic application of their differential lability in chemical synthesis.
References
The Alkyl Advantage: A Comparative Guide to NH2-C4-NH-Boc in Oncology Research
For researchers, scientists, and drug development professionals at the forefront of oncology, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. As heterobifunctional molecules, PROTACs leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins that drive cancer progression. Central to their design is the chemical linker that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter. This guide provides an objective, data-driven comparison of the widely used alkyl linker, NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate), with its common alternative, polyethylene glycol (PEG)-based linkers, in the context of oncology research.
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and physicochemical properties. The choice between a hydrophobic alkyl chain, such as the C4 linker derived from this compound, and a more hydrophilic PEG linker can significantly impact a PROTAC's cell permeability, solubility, and its ability to induce a productive ternary complex between the target protein and the E3 ligase.
Comparative Performance: Alkyl vs. PEG Linkers
The selection of an appropriate linker is highly dependent on the specific target protein and the ligands used. While there is no universally superior linker, comparative studies have illuminated key differences in performance between alkyl and PEG-based linkers in various oncology targets.
One of the most extensively studied areas for PROTACs is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are key drivers in many cancers. While direct head-to-head comparisons in a single study are not always available, trends can be observed from the existing literature. For instance, in the development of BRD4 degraders, both alkyl and PEG linkers have been successfully employed. Some studies suggest that the hydrophobicity of alkyl linkers can enhance cell permeability, a crucial factor for oral bioavailability. Conversely, PEG linkers are often utilized to improve the aqueous solubility of the final PROTAC molecule, which can be beneficial for administration and can also influence the conformation of the ternary complex.[1]
A comparative analysis of pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) has shown that PEG linkers can, in some cases, lead to improved degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to alkyl linkers of similar lengths. This is often attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, which can facilitate the formation of a stable ternary complex. However, it is crucial to note that this is not a universal rule, and the optimal linker must be determined empirically for each target.
The following table summarizes representative data illustrating the general trends observed when comparing alkyl and PEG linkers in PROTACs targeting key oncology proteins.
| Target Protein | Linker Type | PROTAC (Example) | DC50 | Dmax | Key Observations | Reference |
| BRD4 | Alkyl (from this compound) | Representative BRD4 Degrader | Potent | High | Alkyl linkers can yield potent degraders with good cell permeability. | [1] |
| BRD4 | PEG | ARV-825 | Sub-nanomolar | >95% | PEG linkers can lead to highly potent degraders, though the relationship between linker length and efficacy is not always linear. | |
| BTK | Alkyl | Representative BTK Degrader | Nanomolar range | High | Alkyl linkers are effective in BTK degradation. | |
| BTK | PEG | Representative BTK Degrader | Generally lower nM range | Often >90% | PEG linkers have been shown to improve degradation potency in some BTK PROTACs. |
Note: The data presented is a synthesized representation based on trends reported in the literature and should be interpreted with caution as direct comparisons can be influenced by other structural modifications in the PROTACs.[1]
Experimental Protocols
The synthesis of PROTACs is a modular process, and this compound serves as a key building block for introducing the C4 alkyl linker. The following is a generalized experimental protocol for the synthesis of a BRD4-targeting PROTAC using this compound.
Synthesis of a BRD4 PROTAC using an this compound Linker
This protocol outlines the key steps for synthesizing a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade the BRD4 protein. The synthesis involves the coupling of a BRD4 ligand (e.g., a derivative of JQ1) and a VHL ligand via the C4 alkyl linker derived from this compound.
Step 1: Synthesis of the Linker-VHL Ligand Intermediate
-
To a solution of a suitable VHL ligand carboxylic acid (1 equivalent) in dimethylformamide (DMF), add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (tert-butyl (4-aminobutyl)carbamate) (1.1 equivalents) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the product by flash column chromatography to yield the Boc-protected linker-VHL ligand conjugate.
Step 2: Deprotection of the Linker
-
Dissolve the Boc-protected linker-VHL ligand conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the amine-linker-VHL ligand as a TFA salt.
Step 3: Coupling of the Linker-VHL Ligand to the BRD4 Ligand
-
To a solution of a suitable BRD4 ligand carboxylic acid (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine-linker-VHL ligand TFA salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired BRD4 degrader.
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizing the Logic: PROTAC Design and Synthesis Workflow
The following diagrams illustrate the key concepts and workflows in the development of PROTACs utilizing the this compound linker.
Caption: Mechanism of action for a BRD4-targeting PROTAC.
Caption: General workflow for PROTAC synthesis.
Conclusion
The choice of linker is a critical parameter in the rational design of potent and effective PROTACs for oncology. The alkyl linker, this compound, offers a synthetically accessible and often effective option, particularly when balancing potency with desirable physicochemical properties like cell permeability. While PEG-based linkers can offer advantages in terms of solubility and, in some cases, degradation efficacy, the optimal choice remains target-dependent. The experimental data and protocols provided in this guide serve as a valuable resource for researchers navigating the nuanced landscape of PROTAC design and development in the quest for novel cancer therapeutics.
References
Safety Operating Guide
Proper Disposal of NH2-C4-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Scientists in Drug Development
This guide provides immediate, essential safety and logistical information for the proper disposal of NH2-C4-NH-Boc, also known as tert-butyl (4-aminobutyl)carbamate. Adherence to these procedures is critical to ensure personal safety and compliance with environmental regulations. This compound is classified as causing severe skin burns and eye damage, necessitating careful handling throughout the disposal process.[1]
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's hazards.
Personal Protective Equipment (PPE):
Due to the corrosive nature of this compound, the following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. An apron may be used for additional protection.[2]
Engineering Controls:
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Procedure
The following steps outline the correct procedure for the disposal of this compound, whether in solid form or in solution.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3][4][5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous waste. These items should be placed in a designated, sealed container.[5]
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-butyl (4-aminobutyl)carbamate" or "this compound"
-
The primary hazard(s): "Corrosive"[1]
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be cool, dry, and well-ventilated.
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4][6] Follow all institutional procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. If you are trained and it is safe to do so, follow these general steps for a small spill:
-
Containment: Prevent the spill from spreading using absorbent materials like sand or vermiculite.[2]
-
Neutralization (if applicable and trained): For spills of basic compounds like amines, a neutralizing agent may be used. Consult your institution's specific procedures.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | tert-butyl (4-aminobutyl)carbamate | [1] |
| CAS Number | 68076-36-8 | [1] |
| Hazard Classification | Skin Corrosion, Sub-category 1B | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][2] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sfasu.edu [sfasu.edu]
- 4. Geneva Disposal of Nonhazardous Laboratory Waste | Environment, Health and Safety [ehs.cornell.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling N-Boc-1,4-diaminobutane
This guide provides critical safety, handling, and disposal information for laboratory professionals working with N-Boc-1,4-diaminobutane (CAS 68076-36-8), structurally represented as NH2-C4-NH-Boc. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
N-Boc-1,4-diaminobutane is classified as a hazardous chemical.[1] The primary risks are associated with its corrosive nature.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage / Irritation | 1 | Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
This substance is a corrosive liquid that can cause severe burns upon contact with skin and eyes and may lead to respiratory irritation if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first and most critical line of defense against exposure. The following equipment is mandatory when handling this substance.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Follow manufacturer's specifications for breakthrough time and permeation rate. | Prevents direct skin contact, which can cause severe chemical burns.[1] |
| Eye & Face Protection | Chemical safety goggles used in combination with a full-face shield. | Protects against splashes of the corrosive liquid, which can cause permanent eye damage.[1][2] |
| Respiratory Protection | Use only in a certified chemical fume hood or a well-ventilated area. If ventilation is insufficient or aerosols/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK EN14387 filter).[2] | Prevents inhalation of vapors or mists that can cause respiratory tract irritation.[1] |
| Body Protection | A chemical-resistant lab coat or apron. Full-body protective clothing may be required for large quantities or spill response. | Protects skin and personal clothing from contamination and chemical burns.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Standard laboratory practice to protect feet from spills.[3] |
Operational and Handling Plan
Proper handling techniques are crucial to minimize exposure and prevent accidents. The following workflow must be followed.
Caption: Logical workflow from preparation to disposal for N-Boc-1,4-diaminobutane.
-
Preparation :
-
Always review the Safety Data Sheet (SDS) before beginning work.[1]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Don all required PPE as specified in the table above.[1]
-
Keep the container tightly closed when not in use. The material may be air-sensitive.[1]
-
-
During Operation :
-
Storage :
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[1] |
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for chemical waste disposal.
-
Ventilate the area and decontaminate the spill site thoroughly.
-
All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not dispose of the chemical down the drain or in general trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
